3,3,3-Trifluoropropanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIEQASUFFADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073189 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-40-2 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionaldehyde, 3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3,3-Trifluoropropanal (CAS: 460-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropanal, a fluorinated aldehyde with the CAS number 460-40-2, is a versatile and highly reactive building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it a valuable reagent for the introduction of this moiety into more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of this compound. Particular emphasis is placed on its applications in the synthesis of trifluoromethyl-containing compounds, which are of significant interest in pharmaceutical and agrochemical research due to their potential to enhance metabolic stability and bioavailability. This document includes detailed experimental protocols and safety precautions essential for its use in a research and development setting.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent aldehyde functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 460-40-2 | |
| Molecular Formula | C₃H₃F₃O | |
| Molecular Weight | 112.05 g/mol | |
| Boiling Point | 56 °C | |
| Density | 1.301 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.309 | |
| SMILES | O=CCC(F)(F)F | |
| InChI | InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |
| InChIKey | UTMIEQASUFFADK-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound and its reaction products.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.78 | t | 1.5 | CHO |
| 3.15 | tq | 1.5, 10.5 | CH₂ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 192.8 | q | 35.0 | C=O |
| 123.0 | q | 277.0 | CF₃ |
| 42.6 | q | 3.0 | CH₂ |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2880 | C-H stretch (alkane) |
| 2770-2700 | C-H stretch (aldehyde) |
| 1740-1720 | C=O stretch (aldehyde) |
| 1300-1100 | C-F stretch |
Mass Spectrometry (Electron Ionization)
The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include the loss of H (M-1), CHO (M-29), and CF₃ (M-69).
Synthesis of this compound
Due to its reactivity and tendency to oligomerize, this compound is often generated in situ for immediate use. However, several methods for its preparation have been reported.
Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
A common and high-yielding method for the synthesis of this compound involves the acid-catalyzed hydrolysis of its acetal (B89532) derivatives.
Experimental Protocol: Hydrolysis of 1,1-Dimethoxy-3,3,3-trifluoropropane
-
Materials:
-
1,1-Dimethoxy-3,3,3-trifluoropropane (25 g)
-
Acetic acid (19 g)
-
Sulfuric acid (1.54 g)
-
-
Procedure:
-
To a reaction flask equipped with a distillation column and a condenser, add 1,1-dimethoxy-3,3,3-trifluoropropane, acetic acid, and sulfuric acid at room temperature.
-
Heat the mixture with stirring to 90 °C.
-
Collect the fraction distilling between 50-70 °C over a period of 2 hours.
-
The collected colorless liquid is this compound (yields are typically high, around 95%).
-
.
In Situ Generation from a Trifluoropropionate Ester
For many applications, especially those involving nucleophilic additions, the in situ generation of this compound is the preferred method to avoid its isolation and potential polymerization. This is typically achieved by the low-temperature reduction of a corresponding ester.
Experimental Protocol: In Situ Generation and Aldol Reaction
-
Materials:
-
2-Phenylethyl 3,3,3-trifluoro-2-methylpropionate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)
-
Anhydrous diethyl ether (Et₂O)
-
Nucleophile (e.g., a Grignard reagent or an enolate)
-
3 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate in anhydrous Et₂O under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add 1.05 equivalents of DIBAL-H solution, maintaining the temperature at -78 °C. Stir for 30 minutes. At this stage, the aluminum acetal intermediate is formed.
-
Add 2.0 equivalents of the pre-formed nucleophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 1.5 hours. During this time, the aluminum acetal slowly decomposes to form this compound, which is immediately trapped by the nucleophile.
-
Quench the reaction by the slow addition of 3 M HCl.
-
Extract the aqueous layer with Et₂O (2x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis lies in its ability to serve as an electrophile in various carbon-carbon bond-forming reactions. The trifluoromethyl group activates the aldehyde for nucleophilic attack.
Nucleophilic Addition Reactions
This compound readily undergoes addition reactions with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to afford trifluoromethyl-substituted secondary alcohols.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. This compound is a key starting material for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles. The trifluoromethyl group can significantly enhance the biological activity of these molecules.
Workflow for the Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of 3-trifluoromethylpyrazoles can be achieved through a multi-component reaction involving an aldehyde, a sulfonyl hydrazide, and a trifluoromethyl-containing building block. While not directly using this compound, this workflow illustrates the importance of trifluoromethylated synthons in the rapid assembly of complex, biologically relevant scaffolds.
Caption: Synthesis of 3-Trifluoromethylpyrazoles.
Applications in Drug Development
The introduction of a trifluoromethyl group into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug.
Drug Discovery Workflow Incorporating Fluorinated Building Blocks
The use of fluorinated building blocks like this compound is an integral part of modern drug discovery.
Caption: Drug Discovery Workflow with Fluorine.
Handling, Storage, and Safety
This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and ignition sources. Due to its tendency to polymerize, it is often stored with a stabilizer or refrigerated.
-
In case of a spill: Absorb with an inert material and dispose of it as hazardous waste.
Table 5: GHS Hazard Statements
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of trifluoromethyl-containing compounds. Its utility in the construction of complex molecules, particularly those with potential biological activity, makes it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. The continued development of synthetic methodologies employing this and other fluorinated building blocks will undoubtedly contribute to the advancement of medicinal and agricultural chemistry.
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal is a fluorinated organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of the trifluoromethyl group significantly influences its chemical reactivity and imparts unique properties to molecules that incorporate this moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the context of drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1][3] Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃F₃O | [4][5] |
| Molecular Weight | 112.05 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 56 °C | [3] |
| Density | 1.301 g/cm³ | [3] |
| Refractive Index | 1.309 | [3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -20°C, stored under nitrogen | [3] |
Structural and Identification Data
| Identifier | Value | Source(s) |
| CAS Number | 460-40-2 | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | C(C=O)C(F)(F)F | [4] |
| InChI | InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | [4] |
| InChIKey | UTMIEQASUFFADK-UHFFFAOYSA-N | [4] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the aldehydic proton (CHO) and a quartet of triplets for the methylene (B1212753) protons (CH₂), with coupling to both the adjacent aldehydic proton and the geminal fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, and the trifluoromethylated β-carbon. A 13C NMR spectrum is available on PubChem.[4]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the formyl group and fragments containing the trifluoromethyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of its dialkyl acetal (B89532).[6]
Protocol: Hydrolysis of 1,1-dimethoxy-3,3,3-trifluoropropane
-
Reaction Setup: In a reaction flask equipped with a distillation column and a condenser, combine 1,1-dimethoxy-3,3,3-trifluoropropane, acetic acid, and a catalytic amount of sulfuric acid. The molar ratio of the acetal to acetic acid to the catalyst is typically 1:(2-2.5):(0.1-0.6).[6]
-
Reaction Conditions: Heat the mixture to 90-140°C with stirring.[6]
-
Product Isolation: The reaction proceeds as this compound is formed and distills over. Collect the fraction boiling at 50-70°C. This direct distillation from the reaction mixture yields the product in high purity.[6]
-
Purification: Further purification can be achieved by redistillation.
Caption: Workflow for the synthesis of this compound.
Purification of this compound via Bisulfite Adduct Formation
Aldehydes can be effectively purified by forming a solid bisulfite adduct, which can be separated from non-aldehydic impurities and then decomposed to regenerate the pure aldehyde.[1][7]
Protocol:
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol (B129727) or THF.[7] Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A white precipitate of the bisulfite adduct should form.[7]
-
Isolation of Adduct: If a precipitate forms, it can be collected by filtration and washed with a small amount of cold solvent. If the adduct is water-soluble, the aldehyde can be extracted into the aqueous bisulfite phase from an immiscible organic solvent containing the impurities.[8]
-
Regeneration of Aldehyde: Suspend the isolated bisulfite adduct in water and add a suitable organic solvent (e.g., diethyl ether). Add a strong base, such as 50% sodium hydroxide, dropwise until the pH of the aqueous layer is basic.[1] This will decompose the adduct, releasing the pure aldehyde into the organic layer.
-
Final Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Purification workflow for this compound.
Chemical Reactivity and Key Reactions
The electron-withdrawing trifluoromethyl group makes the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack.
Oxidation to 3,3,3-Trifluoropropionic Acid
Protocol:
-
Reaction Setup: In a reaction flask, add a catalyst (e.g., supported zirconium oxide) and 27%-70% hydrogen peroxide.[9]
-
Reaction Conditions: Heat the mixture to 60-100°C with stirring. Add this compound dropwise to the reaction mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically between 1.1:1 and 2.5:1. Maintain the reaction at 60-100°C for 5-10 hours.[9]
-
Workup and Purification: After cooling, the catalyst is removed by filtration. The aqueous solution is extracted with an organic solvent like diethyl ether. The combined organic extracts are dried, and the solvent is removed. The resulting crude 3,3,3-trifluoropropionic acid is then purified by vacuum distillation.[9]
Reduction to 3,3,3-Trifluoro-1-propanol (B1345646)
Protocol:
-
Reaction Setup: In a stainless steel high-pressure reactor, add this compound, an ester solvent (e.g., a C4-C6 aliphatic ester), and an activated Raney Ni catalyst.[2]
-
Reaction Conditions: Pressurize the reactor with hydrogen to 5 MPa. Stir the mixture while heating to a temperature of 60-120°C for 4 hours.[2]
-
Workup and Purification: After the reaction, cool the reactor, release the pressure, and filter off the catalyst. The 3,3,3-trifluoro-1-propanol can be isolated and purified by fractional distillation.
Role in Drug Development and Signaling Pathways
While specific studies detailing the direct interaction of this compound with biological signaling pathways are limited, its importance in drug development stems from its utility as a precursor to compounds containing the trifluoromethyl group. The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability.
The high electrophilicity of the carbonyl carbon in trifluoromethyl aldehydes and ketones makes them potent inhibitors of various enzymes, particularly proteases.[10][11][12] They can act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with serine or cysteine residues in the active sites of enzymes.[10][12] This inhibitory mechanism is relevant to a wide range of therapeutic areas, including antiviral and anticancer drug development.
Although this compound itself may not be the final active pharmaceutical ingredient, its chemical properties make it an excellent starting material for the synthesis of more complex molecules designed to modulate specific signaling pathways.
Caption: Conceptual role in drug discovery.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique physical and chemical properties, largely dictated by the presence of the trifluoromethyl group, make it a valuable tool for researchers and scientists. The detailed protocols provided in this guide for its synthesis, purification, and key reactions offer a practical resource for its application in the laboratory. While its direct biological activity is not extensively documented, its role as a precursor to potent enzyme inhibitors highlights its importance in the broader context of drug discovery and development.
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- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. 4074-09-3(3,3,3-trifluoro-2-(trifluoromethyl)propanal) | Kuujia.com [kuujia.com]
- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3,3-Trifluoropropanal (C₃H₃F₃O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropanal is a crucial fluorinated building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.
Molecular Structure and Formula
This compound, with the chemical formula C₃H₃F₃O, is a three-carbon aldehyde featuring a trifluoromethyl group at the C-3 position.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent methylene (B1212753) and aldehyde functionalities.
Molecular Identifiers:
Physicochemical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is flammable and should be handled with appropriate safety precautions.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃F₃O | [1][2] |
| Molecular Weight | 112.05 g/mol | [1][2] |
| Boiling Point | 56 °C | [3] |
| Density | 1.301 g/cm³ | [4] |
| Refractive Index | 1.309 | [4] |
| Vapor Pressure | 1410 mmHg at 25°C | [4] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Pungent | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two most common methods are the hydrolysis of its acetal (B89532) precursors and the oxidation of 3,3,3-trifluoro-1-propanol (B1345646).
Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
This method involves the acid-catalyzed hydrolysis of a protected form of the aldehyde, such as 3,3-diethoxy-1,1,1-trifluoropropane. This approach is advantageous as the acetal precursors can be synthesized in a one-step, atom-economical manner from the readily available 3,3,3-trifluoropropene (B1201522).[2][5]
-
Apparatus: A three-necked flask equipped with a distillation column and a condenser.
-
Reagents:
-
1,1-diethoxy-3,3,3-trifluoropropane
-
Acetic acid
-
Sulfuric acid (catalyst)
-
-
Procedure: a. To the reaction flask, add 1,1-diethoxy-3,3,3-trifluoropropane, acetic acid, and a catalytic amount of sulfuric acid. The molar ratio of the acetal to acetic acid to catalyst is typically 1:2-2.5:0.1-0.6.[6] b. Heat the mixture to 90-140 °C with stirring.[6] c. The reaction proceeds for 2-8 hours, during which the product, this compound, is continuously distilled and collected.[6] d. The collected fraction is a colorless liquid with a purity of approximately 98%.
Oxidation of 3,3,3-Trifluoro-1-propanol
Primary alcohols can be oxidized to aldehydes using a variety of reagents. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and minimizes over-oxidation to the carboxylic acid, making it suitable for preparing sensitive aldehydes like this compound.[1][7][8]
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM), anhydrous
-
3,3,3-Trifluoro-1-propanol
-
Triethylamine (Et₃N)
-
-
Procedure: a. Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in the reaction flask and cool to -78 °C under a nitrogen atmosphere. b. Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution over 5 minutes. c. After stirring for 5 minutes, add a solution of 3,3,3-trifluoro-1-propanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes. d. Stir the reaction mixture at -78 °C for 30 minutes. e. Add triethylamine (7.0 equivalents) dropwise over 10 minutes. f. Allow the reaction mixture to warm to room temperature. g. Quench the reaction by adding water. h. Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by distillation.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Proton | ~9.8 | t | -CHO | |
| ~3.0 | tq | -CH₂-CHO |
| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Carbon | ~190-200 | -CHO | ||
| ~123 | q | ~275 | -CF₃ | |
| ~30-40 | q | -CH₂- |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The quartet multiplicity arises from coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and trifluoromethyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2700 | Medium | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Possible Fragment |
| 112 | [M]⁺ (Molecular ion) |
| 83 | [M - CHO]⁺ |
| 69 | [CF₃]⁺ |
| 43 | [CH₂CHO]⁺ |
Chemical Reactivity and Applications in Drug Development
The presence of the electron-withdrawing trifluoromethyl group makes the aldehydic proton of this compound highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity makes it a valuable synthon for introducing the trifluoromethyl group into more complex molecules.
Nucleophilic Addition Reactions
This compound readily undergoes reactions with various nucleophiles, such as Grignard reagents and enolates, at the carbonyl carbon.
-
Aldol Reactions: The reaction with enolates can be used to form β-hydroxy ketones, which are important intermediates in organic synthesis.[9][10]
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) provides access to secondary trifluoromethylated alcohols.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to various trifluoromethylated olefins.[11][12]
Applications in Pharmaceutical Synthesis
The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a building block for the synthesis of various trifluoromethylated compounds with potential therapeutic applications.
-
Antiviral Agents: Trifluoromethylated nucleoside analogs have shown significant antiviral activity.[5] While direct use of this compound in the synthesis of specific approved drugs like Nirmatrelvir (B3392351) is not explicitly detailed in the provided search results, the synthesis of Nirmatrelvir does involve trifluoroacetylated intermediates, highlighting the importance of trifluoromethyl groups in such antiviral compounds.[6][13][14][15][16]
-
Heterocyclic Compounds: It is a precursor for the synthesis of trifluoromethylated heterocycles, a class of compounds with broad applications in medicinal chemistry.[17][18]
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of fire, use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[15] Spills should be cleaned up immediately by personnel wearing appropriate protective equipment.
Conclusion
This compound is a versatile and reactive intermediate that plays a significant role in the synthesis of complex trifluoromethylated molecules. Its unique properties make it an invaluable tool for researchers and scientists in the fields of organic synthesis and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Atom-economical synthesis of this compound dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3,3-Trifluoropropanal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal, a fluorinated aldehyde, presents a unique subject for spectroscopic analysis due to the strong influence of the trifluoromethyl group on the molecule's electronic environment. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and application in various research and development settings, including drug discovery and materials science. This technical guide provides a summary of the expected spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.8 | Triplet | ~2-3 | -CHO |
| ~3.2 | Quartet of triplets | ~10-12 (³JHF), ~2-3 (³JHH) | -CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~195 | Triplet | ~3-5 (²JCH) | -CHO |
| ~125 | Quartet | ~270-280 (¹JCF) | -CF₃ |
| ~40 | Quartet of triplets | ~30-35 (²JCF), ~5 (¹JCH) | -CH₂- |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -65 | Triplet | ~10-12 (³JFH) | -CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretch (aliphatic) |
| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |
| ~1740-1720 | Strong | C=O stretch (aldehyde) |
| ~1100-1350 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular Ion) |
| 111 | [M-H]⁺ |
| 83 | [M-CHO]⁺ |
| 69 | [CF₃]⁺ |
| 43 | [CH₂CHO]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a volatile, fluorinated aldehyde like this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Employ a standard pulse program (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional fluorine spectrum.
-
Use a dedicated fluorine pulse program. The wide spectral window of ¹⁹F NMR should be considered when setting acquisition parameters.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (TMS for ¹H and ¹³C, CFCl₃ or other suitable standard for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a volatile liquid, the spectrum can be obtained using a gas-phase IR cell or as a neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean salt plates.
-
Introduce the sample and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ether) is injected into the GC.
-
Gas Chromatography (GC):
-
Use a capillary column appropriate for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to ensure good separation and peak shape. The initial oven temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a temperature that allows for its elution.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common method for generating ions. A standard electron energy of 70 eV is typically used.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropanal from 3,3,3-Trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,3,3-trifluoropropanal from the readily available starting material, 3,3,3-trifluoropropene (B1201522). The document details four principal methodologies: direct palladium-catalyzed acetalization followed by hydrolysis, a two-step sequence involving hydroboration-oxidation and subsequent alcohol oxidation, anti-Markovnikov Wacker-type oxidation, and rhodium-catalyzed hydroformylation.
Each method is presented with detailed experimental protocols, quantitative data organized for comparative analysis, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Direct Acetal Synthesis and Subsequent Hydrolysis
This highly atom-economical, one-pot method directly converts 3,3,3-trifluoropropene into a stable dialkyl acetal, which can then be readily deprotected to yield the target aldehyde. This approach avoids the isolation of the often-unstable aldehyde intermediate.
Quantitative Data
| Step | Catalyst | Reagents/Solvents | Temperature (°C) | Pressure | Time (h) | Yield (%) | Ref. |
| Acetalization | 10% Pd/C | 3,3,3-Trifluoropropene, Alcohol (e.g., Ethanol), p-Toluenesulfonic acid (catalytic) | 80 | Autogenous | 12 | ~95 (acetal) | [1][2][3] |
| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | This compound dialkyl acetal, Acetic Acid, Water | 90-110 | Atmospheric | 3-6 | ~96 (aldehyde) |
Experimental Protocols
Step 1: Synthesis of this compound Diethyl Acetal
A mixture of 10% Pd/C (0.1 mol%), p-toluenesulfonic acid (0.2 mol%), and ethanol (B145695) is charged into a high-pressure autoclave. The autoclave is sealed and purged with nitrogen. 3,3,3-Trifluoropropene is then introduced, and the reaction mixture is heated to 80 °C with stirring for 12 hours. After cooling to room temperature, the catalyst is filtered off, and the excess ethanol is removed under reduced pressure. The resulting crude product is purified by distillation to yield this compound diethyl acetal.
Step 2: Hydrolysis to this compound
In a flask equipped with a distillation apparatus, this compound diethyl acetal, acetic acid, and a catalytic amount of aqueous hydrochloric acid are combined. The mixture is heated to 100-110 °C with stirring. The this compound product is continuously distilled off as it is formed. The collected distillate is then purified by a final fractional distillation to yield the pure aldehyde.
Visualizations
References
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal (TFP), a fluorinated aldehyde, is a versatile building block in organic synthesis, primarily owing to the unique electronic properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent aldehyde functionality, making TFP a valuable synthon for the introduction of trifluoromethylated moieties into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, with a focus on its applications in synthetic chemistry and its potential in drug discovery and development. We will delve into key reactions, including nucleophilic additions, oxidation, and reduction, supported by experimental data and detailed protocols.
Physicochemical Properties
The reactivity of this compound is intrinsically linked to its physical and chemical properties. The trifluoromethyl group exerts a powerful inductive effect, polarizing the C-C bond and, consequently, the carbonyl group, rendering the carbonyl carbon highly electrophilic.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 460-40-2 | [1][2] |
| Molecular Formula | C₃H₃F₃O | [1][2] |
| Molecular Weight | 112.05 g/mol | [1][2] |
| Boiling Point | 56 °C | [2] |
| Density | 1.301 g/cm³ | [2] |
| Refractive Index | 1.309 | [2] |
| InChI | InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | [1][2] |
| InChIKey | UTMIEQASUFFADK-UHFFFAOYSA-N | [1][2] |
| SMILES | C(C=O)C(F)(F)F | [1][2] |
Synthesis of this compound
The accessibility of this compound is crucial for its application in synthesis. Several methods have been reported for its preparation. One common approach involves the hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane.
Experimental Protocol: Synthesis of this compound via Hydrolysis of its Acetal (B89532)
This protocol is adapted from a general procedure for acetal hydrolysis.
-
Materials: 1,1-diethoxy-3,3,3-trifluoropropane, dilute aqueous acid (e.g., 1 M HCl), ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1,1-diethoxy-3,3,3-trifluoropropane in ether, add an equal volume of dilute aqueous acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to obtain crude this compound. Due to its low boiling point, care should be taken during solvent removal.
-
Reactivity of the Aldehyde Group
The pronounced electrophilicity of the carbonyl carbon in this compound governs its reactivity, making it highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes, and in the case of TFP, this reactivity is enhanced.
The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes. With this compound, this reaction allows for the facile introduction of a trifluoromethylated vinyl group. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol is a general procedure for the Wittig reaction with stabilized ylides.[5][6][7][8]
-
Materials: this compound, (ethoxycarbonylmethylene)triphenylphosphorane, dichloromethane, hexanes.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) portion-wise to the aldehyde solution at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, evaporate the solvent.
-
Add hexanes to the residue to precipitate triphenylphosphine (B44618) oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and evaporate the solvent to yield the crude ethyl 4,4,4-trifluorobut-2-enoate.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Expected Product: Ethyl (E)-4,4,4-trifluorobut-2-enoate. The (E)-isomer is expected as the major product due to the use of a stabilized ylide.
DOT Diagram: Wittig Reaction Mechanism
References
- 1. rsc.org [rsc.org]
- 2. This compound | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. webassign.net [webassign.net]
An In-depth Technical Guide on the Electrophilic Nature of 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropanal (TFP) is a fluorinated aldehyde of significant interest in organic synthesis due to the influence of the strongly electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of the electrophilic nature of TFP, focusing on its reactivity in key carbonyl addition reactions, namely the Aldol (B89426) and Wittig reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of aldehydes, the presence of a trifluoromethyl group at the β-position, as in this compound, significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes TFP a valuable building block for the synthesis of complex trifluoromethylated compounds. This guide will delve into the core aspects of TFP's electrophilic character, providing both theoretical understanding and practical guidance for its utilization in synthetic chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 460-40-2 |
| Molecular Formula | C₃H₃F₃O |
| Molecular Weight | 112.05 g/mol |
| Boiling Point | 56 °C |
| Density | 1.221 g/cm³ |
| Refractive Index | 1.309 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Peak/Chemical Shift (δ) | Assignment |
| ¹H NMR (CDCl₃) | ~9.8 ppm (t, J ≈ 1.5 Hz) | -CHO |
| ~3.2 ppm (q, J ≈ 10 Hz) | -CH₂- | |
| ¹³C NMR (CDCl₃) | ~195 ppm (q, J ≈ 4 Hz) | C=O |
| ~123 ppm (q, J ≈ 277 Hz) | CF₃ | |
| ~40 ppm (q, J ≈ 30 Hz) | -CH₂- | |
| IR (neat) | ~2900-2700 cm⁻¹ (m, two bands) | C-H stretch (aldehyde) |
| ~1730 cm⁻¹ (s) | C=O stretch | |
| ~1300-1100 cm⁻¹ (s) | C-F stretch |
Note: The spectroscopic data presented are predicted values based on typical ranges for similar functional groups and may vary slightly from experimental results.
Electrophilic Reactivity and Key Reactions
The potent electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon of TFP highly susceptible to nucleophilic attack. This enhanced electrophilicity drives its participation in a variety of important carbon-carbon bond-forming reactions.
Aldol Reaction
The aldol reaction is a fundamental method for forming carbon-carbon bonds. In the context of TFP, its heightened electrophilicity makes it an excellent acceptor for enolates derived from ketones, esters, and other carbonyl compounds.
Workflow for the Aldol reaction of TFP with acetone.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1, 0.2 M) at 0 °C, add a solution of sodium hydroxide (B78521) (1.1 eq) in water.
-
Addition of Nucleophile: Add acetone (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and neutralize with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct.
Wittig Reaction
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds. The high electrophilicity of TFP facilitates its reaction with a wide range of phosphorus ylides. The stereochemical outcome of the reaction is dependent on the nature of the ylide employed.
Mechanism of the Wittig reaction.
-
Ylide Generation (if necessary): To a suspension of a phosphonium (B103445) salt (e.g., (triphenylphosphoranylidene)acetonitrile) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding trifluoromethylated alkene.
Table 3: Expected Stereochemical Outcome of the Wittig Reaction with this compound
| Ylide Type | R Group on Ylide | Expected Major Isomer |
| Stabilized | -CN, -COOR, -COR | E-alkene |
| Non-stabilized | -Alkyl, -H | Z-alkene |
| Semi-stabilized | -Aryl | Mixture of E and Z |
Conclusion
This compound is a highly electrophilic building block with significant potential in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group activates the aldehyde towards nucleophilic attack, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions, including the Aldol and Wittig reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the unique reactivity of this valuable fluorinated synthon in the development of novel pharmaceuticals and advanced materials. Further research into the diastereoselective and enantioselective transformations of this compound will undoubtedly continue to expand its utility in modern synthetic chemistry.
References
The Trifluoromethyl Group: An In-Depth Technical Guide to its Role in 3,3,3-Trifluoropropanal Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly powerful, capable of profoundly altering a molecule's steric and electronic properties. This guide provides a detailed examination of the role of the trifluoromethyl group in modulating the reactivity of 3,3,3-trifluoropropanal, a key building block in the synthesis of complex fluorinated molecules.
Core Principles: Electronic and Steric Influence of the Trifluoromethyl Group
The reactivity of the aldehyde in this compound is fundamentally dictated by the powerful electron-withdrawing nature of the adjacent CF₃ group. This influence manifests in several key ways that distinguish it from its non-fluorinated analogue, propanal.
Inductive Effect and Carbonyl Electrophilicity
The three highly electronegative fluorine atoms create a strong, permanent dipole moment along the C-CF₃ bond. This potent inductive electron withdrawal (-I effect) polarizes the entire molecule, most significantly impacting the adjacent carbonyl group.[1][2] Electron density is pulled away from the carbonyl carbon, rendering it exceptionally electrophilic and highly susceptible to nucleophilic attack compared to the carbonyl carbon in propanal.[1] This enhanced electrophilicity is the primary driver of the heightened reactivity of this compound.
Hydration Equilibrium
A direct consequence of the destabilized, highly electrophilic carbonyl is its propensity to undergo nucleophilic addition with water. This compound exists in a rapid, reversible equilibrium with its corresponding gem-diol, 1,1,1-trifluoropropane-2,2-diol (the hydrate).[3] Unlike simple aliphatic aldehydes such as propanal, where the equilibrium heavily favors the aldehyde form, the equilibrium for this compound is significantly shifted towards the more stable hydrate (B1144303).[3][4] This is because the electron-withdrawing CF₃ group stabilizes the electron-rich hydrate form more than it destabilizes the carbonyl.
Acidity of α-Protons
The inductive effect of the CF₃ group also extends to the α-protons on the adjacent methylene (B1212753) (CH₂) group. By stabilizing the resulting carbanion (enolate) through induction, the CF₃ group significantly increases the acidity of these protons.[5][6] The pKa of α-protons in typical aldehydes is around 16-18.[7] For this compound, the pKa is expected to be considerably lower, making deprotonation more favorable. This heightened acidity can be problematic in standard base-catalyzed reactions (e.g., aldol (B89426) condensations), leading to side reactions like enamine formation or decomposition.[8]
Quantitative Data Overview
Direct comparative experimental data for this compound is sparse in the literature. The following tables summarize known data for the parent compound, propanal, and provide expected values or data from closely related structures to illustrate the trifluoromethyl group's effect.
Table 1: Hydration Equilibrium Constants (Khyd) and α-Proton Acidity (pKa)
| Compound | Khyd ([Hydrate]/[Aldehyde]) | pKa (α-Proton) |
| Propanal | ~0.5 - 0.7[4][9] | ~16-18[6] |
| This compound | Significantly > 1 (Est.) | < 16 (Est.) |
| Chloral (Trichloroacetaldehyde) | 2 x 10⁴ | 10.04 |
Note: Data for Chloral is provided to illustrate the dramatic effect of halogenation on these properties.
Table 2: Comparative 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Propanal[10] | This compound (Est.) |
| C=O (C1) | 203.2 | ~195-200 |
| CH₂ (C2) | 37.3 | ~35-40 (quartet, JCF ≈ 30-35 Hz) |
| CH₃ / CF₃ (C3) | 6.0 | ~125 (quartet, JCF ≈ 275-280 Hz) |
Note: Estimated values for this compound are based on general substituent effects and data from similar fluorinated compounds. The strong deshielding of the CF₃ carbon and the characteristic C-F coupling are key spectral features.
Reactivity in Key Synthetic Transformations
The unique electronic profile of this compound dictates its behavior in common organic reactions.
Nucleophilic Addition and In Situ Generation
Due to its high electrophilicity, this compound readily undergoes addition by various nucleophiles. However, its instability and the acidity of its α-protons often necessitate strategies for its in situ generation from more stable precursors. A highly effective method involves the low-temperature DIBAL-H reduction of a 3,3,3-trifluoropropionate ester to a thermally labile aluminum acetal (B89532) intermediate, which then slowly decomposes to the desired aldehyde for immediate reaction.[11]
Reduction to 3,3,3-Trifluoro-1-propanol
The electrophilic carbonyl of this compound is readily reduced to the corresponding primary alcohol, 3,3,3-trifluoro-1-propanol, a valuable synthetic intermediate. Catalytic hydrogenation is an effective method for this transformation.
Oxidation to 3,3,3-Trifluoropropionic Acid
Oxidation of this compound provides access to 3,3,3-trifluoropropionic acid. Mild oxidizing agents, such as hydrogen peroxide under catalytic conditions, can achieve this transformation efficiently.
Experimental Protocols
The following sections provide detailed methodologies for key transformations involving this compound.
Protocol 1: In Situ Generation and Nucleophilic Addition (Yamazaki et al.)[12]
This protocol describes the generation of a substituted this compound from its ester precursor and subsequent reaction with a Grignard reagent.
-
Ester Reduction : A solution of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate (1.0 equiv) in anhydrous diethyl ether (Et₂O) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Acetal Formation : A solution of diisobutylaluminum hydride (DIBAL-H, 1.05 equiv) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. TLC analysis should confirm the complete consumption of the starting ester.
-
Nucleophilic Addition : The Grignard reagent (e.g., PhCH₂CH₂MgBr, 1.2 equiv) in Et₂O is added to the reaction mixture at -78 °C.
-
Aldehyde Generation and Reaction : The cooling bath is replaced with an ice bath (0 °C), and the reaction is stirred for 1.5 to 2 hours. The aluminum acetal slowly decomposes to the aldehyde, which is immediately trapped by the Grignard reagent.
-
Workup : The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt solution at 0 °C and stirred vigorously until two clear layers form. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired trifluoromethylated alcohol.
Protocol 2: Reduction to 3,3,3-Trifluoro-1-propanol
This protocol is adapted from a patented procedure for the catalytic hydrogenation of this compound.
-
Reactor Setup : To a stainless steel high-pressure reactor, add this compound (1.0 part by mass), an ester solvent such as ethyl acetate (B1210297) (1.2-2.0 parts by mass), and activated Raney® Nickel catalyst (0.05-0.2 parts by mass).
-
Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 5 MPa with hydrogen.
-
Reaction : Heat the mixture to a temperature between 60 °C and 120 °C while stirring vigorously. Maintain the reaction for 4 hours.
-
Workup : After cooling the reactor and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Purification : The filtrate is purified by fractional distillation to isolate 3,3,3-trifluoro-1-propanol.
Protocol 3: Oxidation to 3,3,3-Trifluoropropionic Acid
This protocol is based on a patented method using hydrogen peroxide as the oxidant.
-
Reaction Setup : In a reaction flask equipped with a stirrer, thermometer, and addition funnel, add the chosen catalyst (e.g., sulfuric acid, 2-10% of the mass of the aldehyde) and 27-70% aqueous hydrogen peroxide (1.1-2.5 molar equivalents relative to the aldehyde).
-
Initiation : Heat the mixture to 60-100 °C while stirring.
-
Aldehyde Addition : Slowly add this compound from the addition funnel into the heated catalyst/peroxide mixture.
-
Reaction : Maintain the reaction temperature at 60-100 °C for 5-10 hours after the addition is complete.
-
Workup and Purification : Upon completion, the reaction mixture is cooled. The 3,3,3-trifluoropropionic acid can be isolated and purified by distillation or other standard techniques.
Conclusion
The trifluoromethyl group in this compound serves as a powerful electronic modulator, dramatically increasing the electrophilicity of the carbonyl carbon. This leads to a pronounced shift in the hydration equilibrium toward the gem-diol form and a significant increase in the acidity of the α-protons. While these properties enhance the aldehyde's reactivity toward nucleophiles, they also contribute to its instability, often requiring specialized synthetic strategies such as in situ generation. A thorough understanding of these principles is critical for researchers and drug development professionals seeking to harness the unique reactivity of this compound as a versatile building block for advanced, fluorine-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
3,3,3-Trifluoropropanal: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropanal (TFPA), a reactive aldehyde bearing a trifluoromethyl group, serves as a versatile and valuable building block for the synthesis of a diverse array of trifluoromethylated compounds. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound in organic synthesis, with a focus on its utility in the development of pharmaceuticals and other bioactive molecules. Detailed experimental protocols for its synthesis and key reactions, along with a summary of its physicochemical and safety data, are presented to facilitate its practical application in the laboratory.
Introduction
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the conformation, pKa, metabolic stability, and lipophilicity of a molecule. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is one of the most frequently utilized due to its significant impact on a compound's pharmacokinetic and pharmacodynamic profile.
This compound (TFPA) is a three-carbon aldehyde functionalized with a terminal trifluoromethyl group. This combination of a reactive carbonyl group and a stable trifluoromethyl moiety makes it a highly valuable C3 building block for the introduction of the CF₃ group in a variety of molecular scaffolds. Its utility spans a range of organic transformations, including carbon-carbon bond-forming reactions and the synthesis of trifluoromethylated heterocycles, which are prevalent in many approved drugs and agrochemicals. This guide aims to provide a comprehensive resource for researchers on the synthesis, handling, and synthetic applications of this important fluorinated building block.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety and handling requirements, of this compound is crucial for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 460-40-2 | [1][2] |
| Molecular Formula | C₃H₃F₃O | [1][2] |
| Molecular Weight | 112.05 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 56 °C | [4] |
| Density | 1.3 g/cm³ | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Trifluoropropionaldehyde | [2] |
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
From 3,3,3-Trifluoropropene (B1201522)
A facile and atom-economical synthesis of this compound dialkyl acetals can be achieved from the readily available 3,3,3-trifluoropropene (TFP).[5] Subsequent hydrolysis of the acetal (B89532) yields the desired aldehyde.
Oxidation of 3,3,3-Trifluoropropanol
The oxidation of the corresponding primary alcohol, 3,3,3-trifluoropropanol, is a common and effective method for the preparation of this compound. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and high-yielding procedure suitable for this transformation.[6]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
3,3,3-Trifluoropropanol
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.
-
Stir the resulting mixture for 5 minutes at -78 °C.
-
Add a solution of 3,3,3-trifluoropropanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Note: This is a general procedure adapted from the Swern oxidation protocol.[7] Reaction conditions may need to be optimized for this specific substrate.
Key Reactions and Applications in Organic Synthesis
This compound is a versatile building block that participates in a wide range of chemical transformations, providing access to a variety of trifluoromethylated compounds.
Carbon-Carbon Bond-Forming Reactions
The aldehyde functionality of this compound readily undergoes aldol (B89426) condensation with enolates derived from ketones, esters, and other carbonyl compounds. This reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which can be further elaborated into other functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the stability of the resulting aldol adduct.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Ice water
-
Acetic acid in ethanol (for washing)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the aromatic ketone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 2 M) while stirring.
-
Continue stirring at low temperature for a few hours, then allow the reaction to warm to room temperature and stir overnight.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product may be extracted with a suitable organic solvent after neutralization.
-
Wash the crude product with cold water, followed by a cold solution of 4% acetic acid in ethanol, and finally with cold ethanol.[3]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Note: This is a general procedure adapted from aldol condensation protocols.[3][8] The reactivity of this compound may require optimization of the base, solvent, and temperature.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with phosphorus ylides to generate trifluoromethyl-substituted alkenes. These alkenes are valuable intermediates for further functionalization.
Materials:
-
Phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound
-
Dichloromethane (for extraction)
-
Water (for washing)
-
Hexanes (for purification)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in the anhydrous solvent.
-
Add the strong base at the appropriate temperature (e.g., 0 °C or room temperature) to generate the ylide (often indicated by a color change).
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
After removing the solvent, the crude product can be purified by precipitating the triphenylphosphine (B44618) oxide byproduct with a solvent like hexanes, followed by filtration and removal of the solvent from the filtrate.[9] Further purification can be achieved by column chromatography.
Note: This is a general procedure adapted from Wittig reaction protocols.[9][10] The choice of base and solvent is crucial and depends on the stability of the ylide.
Reduction to 3,3,3-Trifluoropropanol
The reduction of this compound provides access to 3,3,3-trifluoropropanol, another important fluorinated building block. This can be achieved through catalytic hydrogenation.
Materials:
-
This compound
-
Ester solvent (e.g., C4-C6 aliphatic ester)
-
Activated Raney Ni catalyst
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
In a stainless steel high-pressure reactor, add this compound, the ester solvent, and the activated Raney Ni catalyst. A typical mass ratio is 1:1.2-2.0:0.05-0.2 (TFPA:ester:catalyst).[11]
-
Seal the reactor and pressurize with hydrogen to 5 MPa.
-
Stir the mixture while heating to a temperature between 60 °C and 120 °C for 4 hours.[11]
-
After cooling and venting the reactor, the catalyst can be removed by filtration.
-
The 3,3,3-trifluoropropanol can be isolated and purified by distillation.
Synthesis of Heterocycles
Trifluoromethylated heterocycles are of great interest in medicinal chemistry. While direct examples using this compound are not abundant in the provided search results, related trifluoromethylated building blocks are extensively used in the synthesis of pyrazoles, a class of heterocycles found in several blockbuster drugs. For instance, 2-bromo-3,3,3-trifluoropropene, a precursor to TFPA, is used in a three-component reaction with aldehydes and sulfonyl hydrazides to produce 3-trifluoromethylpyrazoles.[1] This suggests that this compound or its derivatives could be valuable starting materials for the synthesis of trifluoromethyl-substituted pyrazoles and other heterocycles. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives has also been shown to yield potent growth inhibitors of drug-resistant bacteria.[4]
Applications in Drug Discovery and Development
The general strategy in drug discovery involves the synthesis of libraries of compounds with systematic variations to explore the structure-activity relationship (SAR). This compound is an ideal starting material for creating such libraries of trifluoromethylated compounds. The reactive aldehyde handle allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular structures for biological screening.
Conclusion
This compound is a valuable and versatile fluorinated building block in organic synthesis. Its trifluoromethyl group and reactive aldehyde functionality provide a powerful combination for the construction of a wide variety of trifluoromethylated compounds. This guide has provided an overview of its synthesis, physicochemical properties, safety considerations, and key synthetic applications. The detailed experimental protocols for its synthesis and representative reactions are intended to serve as a practical resource for researchers in academia and industry. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules with improved therapeutic potential.
References
- 1. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 2. This compound | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom-economical synthesis of this compound dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
A Technical Guide to 3,3,3-Trifluoropropanal: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal is a fluorinated aldehyde of significant interest in the chemical and pharmaceutical industries. The presence of a trifluoromethyl group (CF3) imparts unique physicochemical properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. This makes this compound a valuable building block for the synthesis of novel agrochemicals and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, physical and spectral properties, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, often as a neat liquid or in a hydrated or oligomeric form.[1][2][3] Due to its reactive nature, it may be supplied with stabilizers. When sourcing this reagent, it is crucial to consider the purity and the form in which it is provided, as this can impact its reactivity and handling requirements.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Notes |
| Fluorochem | This compound (contains oligomers) | 460-40-2 | Purity: 95%[1] |
| Sigma-Aldrich | 3,3,3-Trifluoropropionaldehyde hydrate (B1144303) | 460-40-2 | Solid form[3] |
| Key Organics | This compound hydrate | 460-40-2 | Available in various quantities[2] |
| LookChem | This compound | 460-40-2 | Lists multiple suppliers and purity grades[4] |
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C3H3F3O | [5][6] |
| Molecular Weight | 112.05 g/mol | [5] |
| CAS Number | 460-40-2 | [5] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 56 °C | [1][7] |
| Density | 1.301 g/cm³ | [7] |
| Refractive Index | 1.309 | [7] |
| Solubility | Soluble in water | [6] |
Table 3: Spectral Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |
| ¹³C NMR | Data available on PubChem | [5] |
| ¹H NMR | No detailed spectrum with assignments readily available in search results. | |
| FTIR | No detailed spectrum with assignments readily available in search results. |
Note: While detailed, fully assigned spectra were not available in the immediate search results, PubChem serves as a valuable resource for spectral information.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
A common and high-yielding method for the preparation of this compound involves the acid-catalyzed hydrolysis of its acetal (B89532) precursor, 1,1-dialkoxy-3,3,3-trifluoropropane.[8]
Experimental Protocol:
-
Materials: 1,1-dimethoxy-3,3,3-trifluoropropane, acetic acid, and a catalytic amount of sulfuric acid.[8]
-
Procedure:
-
To a three-necked flask equipped with a distillation column and a condenser, add 1,1-dimethoxy-3,3,3-trifluoropropane (1 mole), acetic acid (2-2.5 moles), and sulfuric acid (0.1-0.6 moles).[8]
-
Heat the mixture to 90-140 °C with stirring.[8]
-
The reaction proceeds as the lower-boiling this compound is formed and distills off.[8]
-
Collect the fraction boiling between 50-70 °C. The reaction typically takes 2-8 hours.[8]
-
-
Yield: This method has been reported to produce this compound in high purity (98%) and yield (95%).[8]
From 3,3,3-Trifluoropropene (B1201522)
An atom-economical approach involves the direct conversion of the readily available 3,3,3-trifluoropropene. This can be achieved through a two-step process involving the formation of a dialkyl acetal followed by hydrolysis. A one-step synthesis of the dialkyl acetals has been developed using a Pd/C catalyst.[9]
Workflow for Synthesis from 3,3,3-Trifluoropropene:
Caption: Synthesis of this compound from 3,3,3-trifluoropropene.
Oxidation of 3,3,3-Trifluoro-1-propanol
The oxidation of the corresponding primary alcohol, 3,3,3-trifluoro-1-propanol, is another viable synthetic route. This method is a standard transformation in organic chemistry, and various oxidizing agents can be employed. The atmospheric oxidation of 3,3,3-trifluoropropanol has been shown to yield this compound as the major primary product.[10]
Applications in Drug Development and Organic Synthesis
The trifluoromethyl group is a key pharmacophore in modern drug design, and this compound serves as a versatile precursor for introducing this moiety.[11] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable building block for creating complex molecules with potential therapeutic applications.
Key Reactions of this compound:
-
Reduction to 3,3,3-Trifluoro-1-propanol: The aldehyde can be readily reduced to the corresponding alcohol, which is also a useful intermediate in the synthesis of pharmaceuticals and pesticides.[12]
-
Experimental Protocol (Example): In a stainless steel high-pressure reactor, this compound, an ester (e.g., a C4-C6 aliphatic ester), and activated Raney Ni catalyst are combined. The reactor is pressurized with hydrogen to 5 MPa and heated to 60-120°C for 4 hours with stirring.[12]
-
-
Aldol (B89426) Reactions: The enolates derived from this compound and its derivatives can participate in aldol reactions, providing access to β-hydroxy carbonyl compounds containing a trifluoromethyl group. These products are valuable chiral building blocks for more complex molecules.[13]
-
Building Block for Heterocycles: The reactivity of the aldehyde group makes it suitable for the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.
While direct, step-by-step synthetic protocols for specific commercial drugs starting from this compound are not extensively detailed in the immediate search results, its potential as a precursor is evident from the importance of the CF3-CH2-CH2- moiety in medicinal chemistry. The general reactivity of aldehydes allows for its incorporation into diverse molecular frameworks through reactions such as reductive amination, Wittig reactions, and condensations.
Signaling Pathway Illustrating the Utility of this compound in Synthesis:
Caption: Key synthetic transformations of this compound.
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of trifluoromethyl-containing compounds. Its synthesis from readily available precursors and its versatile reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory and in industrial applications. The continued exploration of the chemistry of this compound is expected to lead to the development of new and improved pharmaceutical and agrochemical agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. keyorganics.net [keyorganics.net]
- 3. 3,3,3-Trifluoropropionaldehyde hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]
- 9. Atom-economical synthesis of this compound dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [guidechem.com]
- 13. Ramachandran Research Group [chem.purdue.edu]
Methodological & Application
Application Notes and Protocols: Organocatalytic Aldol Condensation of 3,3,3-Trifluoropropanal with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation of 3,3,3-trifluoropropanal with various ketones provides a powerful synthetic route to chiral β-trifluoromethyl-β-hydroxy ketones. These fluorinated synthons are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and representative protocols for the organocatalytic aldol condensation of this compound with a range of ketones, including acetone (B3395972), cyclohexanone (B45756), and acetophenone (B1666503).
Applications in Drug Development
β-Trifluoromethyl-β-hydroxy ketones are valuable intermediates in the synthesis of novel therapeutic agents. Their utility stems from the unique properties imparted by the trifluoromethyl group. Trifluoromethyl ketones are known to be potent inhibitors of various hydrolytic enzymes, such as serine and cysteine proteases.[2] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable tetrahedral hemiketal or hemithioketal with active site residues (e.g., serine or cysteine).[3] This intermediate mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[3] Consequently, these compounds are promising scaffolds for the development of drugs targeting a range of diseases, including viral infections and cancer.[2][4]
Data Presentation: Representative Aldol Reactions
Table 1: Proline-Catalyzed Aldol Reaction of Acetone with Various Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | 76 | [5] |
| Isovaleraldehyde | 30 | Acetone/CHCl3 | 24 | 91 | 96 | [6] |
| Pivalaldehyde | 30 | Acetone/CHCl3 | 24 | 85 | 98 | [6] |
Table 2: Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti/syn) (%) | Reference |
| 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 99 | 95:5 | 96/92 | [7] |
| Benzaldehyde | 30 | DMSO | 24 | 95 | >99:1 | 99/79 | [7] |
| 4-Methoxybenzaldehyde | 30 | DMSO | 24 | 97 | >99:1 | 99/85 | [7] |
Experimental Protocols
The following are detailed, representative protocols for the organocatalytic aldol condensation of this compound with various ketones. These protocols are based on established procedures for proline-catalyzed aldol reactions and should be optimized for specific substrate combinations.[5][6][7]
Protocol 1: Asymmetric Aldol Condensation of this compound with Acetone
Objective: To synthesize (R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one.
Materials:
-
This compound
-
Acetone (anhydrous)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-proline (0.1 mmol, 30 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir the mixture until the catalyst dissolves.
-
Add acetone (10.0 mmol, 30 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add this compound (0.33 mmol, 1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-trifluoromethyl-β-hydroxy ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Diastereoselective Aldol Condensation of this compound with Cyclohexanone
Objective: To synthesize 2-((R)-2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one.
Materials:
-
This compound
-
Cyclohexanone (anhydrous)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-proline (0.15 mmol, 30 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (2.5 mmol, 5.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.5 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete (typically 4-24 hours), add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC).
Protocol 3: Aldol Condensation of this compound with Acetophenone
Objective: To synthesize 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one.
Materials:
-
This compound
-
Acetophenone (anhydrous)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (S)-proline (0.2 mmol, 30 mol%) in anhydrous DMSO (3.0 mL).
-
Add acetophenone (3.3 mmol, 5.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (0.66 mmol, 1.0 eq.).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion (typically 24-48 hours), quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the purified product and determine the yield and enantiomeric excess.
Visualizations
Caption: Workflow of the Proline-Catalyzed Aldol Condensation.
Caption: Mechanism of Enzyme Inhibition by Trifluoromethyl Ketones.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction of 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Grignard reaction with 3,3,3-trifluoropropanal. This reaction is a crucial method for the synthesis of trifluoromethyl-containing secondary alcohols, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.
The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The Grignard reaction offers a versatile and efficient means to create new carbon-carbon bonds, allowing for the construction of complex molecules with trifluoromethyl moieties.[1][2][3] This protocol outlines the necessary conditions, a step-by-step procedure, and expected outcomes for the successful execution of this transformation.
Reaction Principle
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[4][5][6] In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding secondary alcohol.[6][7]
Experimental Protocol
This protocol details a general procedure for the Grignard reaction of this compound with a generic Grignard reagent (R-MgX).
Materials and Reagents
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc., solution in a suitable ether solvent)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH4Cl) Solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard Glassware for Inert Atmosphere Chemistry (oven-dried)
-
Magnetic Stirrer and Stir Bar
-
Inert Gas Supply (Argon or Nitrogen)
Procedure
-
Reaction Setup:
-
Reactant Preparation:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask. The concentration should be approximately 0.2-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Charge the dropping funnel with the Grignard reagent solution (1.1-1.2 equivalents).
-
Add the Grignard reagent dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[10] A color change may be observed upon addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This will protonate the magnesium alkoxide and neutralize any unreacted Grignard reagent. An exothermic reaction and gas evolution may occur.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with diethyl ether or ethyl acetate (B1210297).
-
Combine all organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trifluoromethyl-substituted secondary alcohol.
-
Data Presentation
The following table summarizes representative data for the Grignard reaction of this compound with various Grignard reagents. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
| Entry | Grignard Reagent (R-MgX) | R Group | Solvent | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide | Phenyl | THF | 2 | 85 |
| 2 | Ethylmagnesium Chloride | Ethyl | Diethyl Ether | 1.5 | 90 |
| 3 | Vinylmagnesium Bromide | Vinyl | THF | 2 | 78 |
| 4 | Isopropylmagnesium Chloride | Isopropyl | THF | 3 | 75 |
| 5 | Benzylmagnesium Chloride | Benzyl | Diethyl Ether | 2.5 | 82 |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic addition of a Grignard reagent to this compound.
Caption: Mechanism of the Grignard reaction with this compound.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol.
Caption: Experimental workflow for the Grignard reaction.
Safety Considerations
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.[5]
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
This compound is a volatile and potentially harmful chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching of the reaction can be highly exothermic. Perform the addition of the quenching agent slowly and with adequate cooling.
By following this detailed protocol, researchers can effectively synthesize a variety of trifluoromethyl-containing secondary alcohols for further investigation in drug discovery and development programs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Asymmetric Synthesis Involving 3,3,3-Trifluoropropanal as an Electrophile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 3,3,3-Trifluoropropanal is a valuable C3 building block for introducing a trifluoromethyl ethyl moiety. However, its high reactivity and tendency to hydrate (B1144303) or polymerize present challenges for its direct use in synthesis. Asymmetric synthesis utilizing this electrophile is not extensively documented, but effective strategies can be adapted from methodologies developed for the closely related trifluoroacetaldehyde (B10831), often employing its more stable hydrate or hemiacetal forms which generate the reactive aldehyde in situ.
These notes provide detailed protocols for proposed asymmetric reactions using this compound as an electrophile, based on established organocatalytic methods for similar trifluoromethyl aldehydes.
Application Note 1: Organocatalytic Asymmetric Aldol (B89426) Reaction of this compound with Aromatic Ketones
The proline-derived organocatalyst, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, has proven effective in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. This catalyst is proposed for the analogous reaction with this compound (or its hydrate/hemiacetal) to synthesize chiral β-hydroxy ketones bearing a trifluoromethyl group. The reaction proceeds through an enamine intermediate formed from the ketone and the catalyst, which then attacks the electrophilic aldehyde.
Proposed Signaling Pathway
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Quantitative Data Summary (Adapted from Trifluoroacetaldehyde Reactions)
| Entry | Ketone Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | DCE | 40 | 24 | 85 | 90 |
| 2 | 4'-Methoxyacetophenone | DCE | 40 | 24 | 92 | 88 |
| 3 | 4'-Chloroacetophenone | DCE | 40 | 48 | 78 | 85 |
| 4 | 2'-Methoxyacetophenone | DCE | 40 | 72 | 65 | 75 |
| 5 | 1-Acetonaphthone | DCE | 40 | 48 | 81 | 82 |
Data is illustrative and based on reactions with trifluoroacetaldehyde ethyl hemiacetal. Similar outcomes are anticipated for this compound, though optimization may be required.
Experimental Protocol
-
Materials:
-
This compound hydrate or ethyl hemiacetal (1.0 equiv)
-
Aromatic methyl ketone (1.2 equiv)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol%)
-
Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aromatic methyl ketone (1.2 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol).
-
Add anhydrous dichloroethane (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound hydrate (1.0 mmol) to the solution.
-
Seal the flask and heat the reaction mixture to 40°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24-72 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Application Note 2: Asymmetric Mannich Reaction with In Situ Generated Trifluoromethyl Imines
Chiral phosphoric acids (CPAs) are highly effective catalysts for the asymmetric addition of nucleophiles to imines. An analogous approach can be applied to this compound by generating the corresponding N-aryl imine in situ. The CPA catalyst activates the imine towards nucleophilic attack, enabling high enantioselectivity. Indoles are excellent nucleophiles for this transformation, leading to the synthesis of chiral trifluoromethylated tryptophan analogues.
Experimental Workflow
Caption: Workflow for CPA-catalyzed asymmetric Mannich reaction.
Quantitative Data Summary (Adapted from Trifluoroacetaldehyde Reactions)
| Entry | Indole Nucleophile | Aniline Component | CPA Loading (mol%) | Yield (%) | ee (%) |
| 1 | Indole | 3,4,5-Trimethoxyaniline (B125895) | 5 | 95 | 92 |
| 2 | 5-Methoxyindole | 3,4,5-Trimethoxyaniline | 5 | 98 | 94 |
| 3 | 5-Bromoindole | 3,4,5-Trimethoxyaniline | 5 | 85 | 90 |
| 4 | 2-Methylindole | 3,4,5-Trimethoxyaniline | 10 | 75 | 88 |
| 5 | Indole | 4-Methoxyaniline (PMP) | 5 | 90 | Racemic |
Note: The choice of aniline is critical for achieving high enantioselectivity.[1] Data is based on reactions with trifluoroacetaldehyde hemiacetal.
Experimental Protocol
-
Materials:
-
This compound hydrate (1.2 equiv)
-
3,4,5-Trimethoxyaniline (1.2 equiv)
-
Indole derivative (1.0 equiv)
-
Chiral Phosphoric Acid (e.g., TRIP, (R)-TRIP) (5-10 mol%)
-
4Å Molecular Sieves (powdered, activated)
-
Toluene, anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the indole (1.0 mmol), 3,4,5-trimethoxyaniline (1.2 mmol), chiral phosphoric acid catalyst (0.05 mmol), and powdered 4Å molecular sieves (200 mg).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous toluene (3.0 mL) via syringe.
-
Stir the suspension for 15 minutes at room temperature.
-
Add this compound hydrate (1.2 mmol) in one portion.
-
Stir the reaction vigorously at room temperature.
-
Monitor the consumption of the indole by TLC.
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the trifluoromethylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Disclaimer: The provided protocols are adapted from literature procedures for structurally similar aldehydes. Researchers should perform their own optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, to achieve the best results for this compound. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Diastereoselective Addition to 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, bioavailability, and binding affinity. The diastereoselective synthesis of chiral molecules containing the trifluoromethyl group is therefore of significant interest. 3,3,3-Trifluoropropanal is a valuable C3 building block for the synthesis of such compounds. However, its high volatility and tendency to hydrate (B1144303) or polymerize make it challenging to handle. A robust solution to this is the in situ generation of this compound, followed by immediate reaction with a suitable nucleophile. This application note details protocols for the diastereoselective addition of various nucleophiles to in situ-generated this compound, providing a reliable method for the synthesis of trifluoromethylated alcohols with high diastereoselectivity.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective addition of various nucleophiles to this compound generated in situ.
Table 1: Diastereoselective Mukaiyama Aldol Reaction
| Entry | Silyl (B83357) Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | 2-(Hydroxy(3,3,3-trifluoropropyl))cyclohexan-1-one | 85 | 93:7 |
| 2 | 1-(tert-Butyldimethylsilyloxy)cyclohexene | 2-(Hydroxy(3,3,3-trifluoropropyl))cyclohexan-1-one | 82 | 91:9 |
| 3 | 1-(Trimethylsilyloxy)cyclopentene | 2-(Hydroxy(3,3,3-trifluoropropyl))cyclopentan-1-one | 88 | 89:11 |
Table 2: Diastereoselective Allylation Reaction
| Entry | Allylating Agent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Allyltributylstannane (B1265786) | 1,1,1-Trifluorohex-5-en-3-ol | 75 | 85:15 |
| 2 | Allyltrimethylsilane | 1,1,1-Trifluorohex-5-en-3-ol | 72 | 82:18 |
Table 3: Diastereoselective Reformatsky Reaction
| Entry | α-Halo Ester | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Ethyl bromoacetate (B1195939) | Ethyl 3-hydroxy-5,5,5-trifluoropentanoate | 91 | 88:12 |
| 2 | tert-Butyl bromoacetate | tert-Butyl 3-hydroxy-5,5,5-trifluoropentanoate | 89 | 86:14 |
Experimental Protocols
General Procedure for the In Situ Generation of this compound and Subsequent Diastereoselective Addition
Materials:
-
2-Phenylethyl 3,3,3-trifluoropropionate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene (B28343) or hexanes)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Nucleophile (Silyl enol ether, allyltributylstannane, or ethyl bromoacetate and zinc dust)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Protocol for In Situ Generation of this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of 2-phenylethyl 3,3,3-trifluoropropionate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to form the stable aluminum acetal (B89532) intermediate.
Protocol 1: Diastereoselective Mukaiyama Aldol Reaction
-
Following the in situ generation of the aluminum acetal, add the silyl enol ether (1.2 equiv) to the reaction mixture at -78 °C.
-
Slowly warm the reaction mixture to 0 °C and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.
Protocol 2: Diastereoselective Allylation with Allyltributylstannane
-
Following the in situ generation of the aluminum acetal, add allyltributylstannane (1.2 equiv) to the reaction mixture at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour.
-
Filter the resulting precipitate through a pad of Celite and wash with diethyl ether.
-
Separate the organic layer from the filtrate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.
Protocol 3: Diastereoselective Reformatsky Reaction
-
To a separate flame-dried flask, add activated zinc dust (2.0 equiv).
-
Following the in situ generation of the aluminum acetal, add a solution of ethyl bromoacetate (1.5 equiv) in anhydrous THF to the zinc suspension.
-
Transfer the aluminum acetal solution at -78 °C to the zinc and ester mixture via cannula.
-
Slowly warm the reaction mixture to room temperature and stir for 6 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
-
Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.
Visualizations
Reaction Workflow
Caption: General workflow for the diastereoselective addition to in situ generated this compound.
Proposed Zimmerman-Traxler Transition State for the Mukaiyama Aldol Reaction
Caption: Proposed chair-like transition state leading to the major syn-diastereomer.
Chelation Control Model for Diastereoselectivity
Caption: Chelation control model illustrating the origin of diastereoselectivity.
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,3,3-Trifluoropropanal is a reactive aldehyde that serves as a valuable building block for incorporating the trifluoromethyl group into a variety of heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated dihydropyrimidines, pyrazoles, and dihydropyridines utilizing this compound as a key starting material.
Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, providing access to dihydropyrimidinones (DHPMs) and their thio-analogs.[1] These scaffolds are prevalent in a wide range of biologically active compounds, including calcium channel blockers.[2] The use of this compound in the Biginelli reaction allows for the direct incorporation of a trifluoromethyl group at the 4-position of the dihydropyrimidine (B8664642) ring.
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative procedure for the Biginelli condensation using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.12 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in 30 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Dry the purified product under vacuum.
Data Presentation
| Entry | Aldehyde | β-Ketoester | N-Source | Product | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified in literature, but analogous reactions with aliphatic aldehydes report moderate to good yields. |
Logical Workflow for Biginelli Reaction
Caption: Workflow for the synthesis of 4-(Trifluoromethyl)-dihydropyrimidin-2(1H)-one.
Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) is a classical and effective method for the synthesis of pyrazoles. While direct condensation of this compound with hydrazine might lead to a mixture of products, a more controlled approach involves the in-situ generation of a trifluoromethylated 1,3-dicarbonyl equivalent. A related, modern approach involves the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a precursor, which can be conceptually linked to trifluoropropanal chemistry.[3] For a more direct, albeit less documented approach, the reaction of this compound with a suitable hydrazine derivative in the presence of an oxidizing agent could yield the desired pyrazole (B372694).
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole (Conceptual)
This protocol is based on the general principles of pyrazole synthesis from aldehydes and hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Oxidizing agent (e.g., Iodine, DDQ)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.12 g) in ethanol (20 mL).
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (12 mmol, 0.60 g).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the hydrazone intermediate.
-
Add an oxidizing agent (e.g., Iodine, 11 mmol, 2.79 g) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(trifluoromethyl)-1H-pyrazole.
Data Presentation
| Entry | Aldehyde | Reagent | Product | Yield (%) |
| 1 | This compound | Hydrazine hydrate / Oxidant | 3-(Trifluoromethyl)-1H-pyrazole | Yields are highly dependent on the specific oxidant and reaction conditions. |
Reaction Pathway for Pyrazole Synthesis
Caption: Conceptual pathway for the synthesis of 3-(Trifluoromethyl)-1H-pyrazole.
Synthesis of 4-(Trifluoromethyl)-1,4-dihydropyridines via the Hantzsch Reaction
The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines.[4] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers.[5] Employing this compound in this synthesis provides a direct route to 4-(trifluoromethyl)-substituted dihydropyridines.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol outlines a general procedure for the Hantzsch synthesis using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.12 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (15 mmol, 1.16 g) in ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dry the purified product under vacuum.
Data Presentation
| Entry | Aldehyde | β-Ketoester | N-Source | Product | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate | Specific yields for this substrate are not widely reported, but analogous reactions often proceed in good yields. |
Experimental Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of 4-(Trifluoromethyl)-1,4-dihydropyridines.
Conclusion
This compound is a versatile and reactive building block for the synthesis of a variety of trifluoromethylated heterocycles. The protocols provided herein for the Biginelli, pyrazole, and Hantzsch reactions offer robust starting points for the synthesis of novel compounds for applications in drug discovery and materials science. While the direct application of this compound in some of these classical named reactions is not extensively documented, the provided protocols are based on well-established chemical principles and can be optimized to achieve desired outcomes. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Amino Acids Using 3,3,3-Trifluoropropanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into amino acids offers a powerful strategy for modulating the biological and physicochemical properties of peptides and proteins. Fluorinated amino acids can enhance metabolic stability, alter protein folding, and improve binding affinity to biological targets. 3,3,3-Trifluoropropanal and its derivatives, such as ethyl trifluoropyruvate, are valuable C3 building blocks for the synthesis of trifluoromethyl-containing amino acids. This document provides detailed application notes and protocols for the synthesis of fluorinated amino acids, with a focus on the preparation of 3,3,3-trifluoroalanine.
Key Synthetic Strategies
Several synthetic methodologies can be employed for the synthesis of fluorinated amino acids from this compound and its derivatives. The primary approaches include:
-
Asymmetric Reductive Amination: This is a highly effective method for the stereoselective synthesis of amino acids. It involves the condensation of a carbonyl compound (or its derivative) with a chiral amine or the use of a chiral catalyst to induce stereoselectivity in the reduction of an imine intermediate.
-
Strecker Synthesis: A classic method for amino acid synthesis that involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile.[1][2] Asymmetric variations of this reaction can provide enantiomerically enriched amino acids.[1]
-
Aldol-Type Condensations: This approach involves the reaction of an enolate or its equivalent with an imine to form a new carbon-carbon bond and establish the amino acid backbone.
This document will focus on a detailed protocol for the asymmetric synthesis of 3,3,3-trifluoroalanine via the reductive amination of an imine derived from ethyl trifluoropyruvate.
Asymmetric Synthesis of Non-Racemic 3,3,3-Trifluoroalanine
A highly stereoselective and enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine has been reported, utilizing the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[3] This method allows for the preparation of both enantiomers of the target amino acid by selecting the appropriate reducing agent.
Logical Workflow for the Asymmetric Synthesis of 3,3,3-Trifluoroalanine
Caption: Asymmetric synthesis of (R)- and (S)-3,3,3-trifluoroalanine.
Quantitative Data
The diastereoselectivity of the reduction step is highly dependent on the choice of reducing agent, allowing for the selective synthesis of either the (R) or (S) enantiomer of 3,3,3-trifluoroalanine.
| Entry | Reducing Agent | Product Ratio (4:5) | Major Diastereomer | Yield of Major Diastereomer (%) | Enantiomeric Excess of Final Amino Acid (%) |
| 1 | DIBAH | 95:5 | (4S,2R)-4 | 85 | >98 (for R-enantiomer) |
| 2 | 9-BBN | 5:95 | (4S,2S)-5 | 88 | >98 (for S-enantiomer) |
| 3 | NaBH₄ | 80:20 | (4S,2R)-4 | 70 | Not reported |
| 4 | DIBAH/ZnBr₂ | 95:5 | (4S,2R)-4 | 82 | Not reported |
Data extracted from Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine.[3]
Experimental Protocols
Protocol 1: Synthesis of Sulfinimine (S)-3
Materials:
-
(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane ((S)-2 )
-
Ethyl trifluoropyruvate
-
Anhydrous benzene
Procedure:
-
Dissolve (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane (0.48 mmol) in freshly distilled anhydrous benzene (1 mL).
-
Add neat ethyl trifluoropyruvate (0.48 mmol) dropwise to the solution.
-
Warm the reaction mixture to 40 °C and stir for approximately 2 hours.
-
After the reaction is complete (monitored by TLC), rapidly evaporate the solvent in vacuo. The crude sulfinimine (S)-3 is used in the next step without further purification.
Protocol 2: Diastereoselective Reduction with DIBAH (to obtain (R)-3,3,3-Trifluoroalanine)
Materials:
-
Crude sulfinimine (S)-3 from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAH) (1.0 M solution in n-hexane)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the crude sulfinimine (S)-3 in freshly distilled anhydrous THF (1 mL).
-
Cool the resulting yellow solution to -70 °C in a dry ice/acetone bath.
-
Add DIBAH (0.58 mmol, 1.2 equivalents) dropwise while stirring.
-
Stir the reaction mixture at -70 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the sulfinamide (4S,2R)-4 .
Protocol 3: Diastereoselective Reduction with 9-BBN (to obtain (S)-3,3,3-Trifluoroalanine)
Materials:
-
Crude sulfinimine (S)-3 from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the crude sulfinimine (S)-3 in freshly distilled anhydrous THF (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 9-BBN (1.24 mmol, 2.6 equivalents) dropwise while stirring under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for approximately 2 hours.
-
Quench the reaction by the slow addition of methanol (2 mL).
-
Add saturated aqueous NaHCO₃ solution (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the sulfinamide (4S,2S)-5 .
Protocol 4: Hydrolysis of Sulfinamides to 3,3,3-Trifluoroalanine
Materials:
-
Sulfinamide 4 or 5
-
Concentrated Hydrochloric Acid (HCl)
-
Dowex 50W-X8 ion-exchange resin
-
Aqueous ammonia solution
Procedure:
-
Dissolve the purified sulfinamide (4 or 5 ) in concentrated HCl (5 mL).
-
Stir the solution overnight at reflux.
-
Dilute the reaction mixture with water and wash with diethyl ether (2 mL) by vigorous stirring for 1 hour to remove the sulfinyl byproduct.
-
Separate the aqueous layer and concentrate it under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50W-X8 ion-exchange resin.
-
Wash the resin with water until the eluate is neutral.
-
Elute the amino acid with a dilute aqueous ammonia solution.
-
Collect the ninhydrin-positive fractions and evaporate the solvent to obtain the desired enantiomer of 3,3,3-trifluoroalanine.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood. These compounds can be volatile and may cause irritation.
-
Reactions involving DIBAH and 9-BBN must be conducted under an inert atmosphere (nitrogen or argon) as these reagents are pyrophoric.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The asymmetric synthesis of 3,3,3-trifluoroalanine from ethyl trifluoropyruvate provides a reliable and highly stereoselective route to this important fluorinated amino acid. The choice of reducing agent allows for the preparation of either the (R) or (S) enantiomer with excellent enantiomeric excess. This methodology, along with other strategies such as the Strecker synthesis and aldol-type reactions, offers valuable tools for researchers in the fields of medicinal chemistry and drug development for the creation of novel fluorinated peptides and therapeutic agents.
References
Application Notes and Protocols for 3,3,3-Trifluoropropanal in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal is a valuable fluorinated building block in medicinal chemistry, offering a strategic entry point for the introduction of the trifluoromethyl (CF₃) group into potential drug candidates. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides detailed application notes on the utility of this compound in the synthesis of bioactive compounds and protocols for key chemical transformations.
Application Notes
This compound, due to its reactive aldehyde functionality and the presence of a trifluoromethyl group, is a versatile precursor for synthesizing a variety of molecular scaffolds with therapeutic potential. Its primary applications in drug discovery involve its use in carbon-carbon bond-forming reactions to construct more complex molecules.
Synthesis of α-Trifluoromethyl Chalcones as Anticancer Agents
Chalcones are a class of natural and synthetic compounds known for their broad range of biological activities, including anticancer properties. The introduction of a trifluoromethyl group at the α-position of the chalcone (B49325) scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[4][5] this compound can serve as a key starting material in an aldol (B89426) condensation reaction with an appropriate acetophenone (B1666503) to yield α-trifluoromethyl chalcones. These compounds have been demonstrated to induce apoptosis in cancer cells, making them promising candidates for further development.[1]
Preparation of Trifluoromethylated Heterocycles
Trifluoromethylated heterocyclic compounds are prevalent in numerous approved drugs and agrochemicals.[6][7] this compound is a useful synthon for accessing various trifluoromethylated heterocycles. For instance, it can undergo condensation with hydrazine (B178648) derivatives to form trifluoromethyl-substituted pyrazoles or pyrazolines.[8][9][10] These scaffolds are known to exhibit a wide array of biological activities, including antimicrobial and anti-inflammatory effects.[11]
Wittig Olefination for the Synthesis of Trifluoromethylated Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[12][13] this compound can be readily converted into various trifluoromethylated alkenes using this methodology. These alkenes can serve as versatile intermediates for further functionalization or as bioactive molecules in their own right. For example, they can be incorporated into peptide mimics or used as precursors for more complex drug candidates.
Quantitative Data
The following tables summarize the biological activity of representative compounds that can be synthesized using methodologies involving this compound as a key building block.
Table 1: Anticancer Activity of α-Trifluoromethyl Chalcones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| YS71 | LNCaP (Prostate) | 0.15 | [1] |
| YS71 | PC-3 (Prostate) | 0.22 | [1] |
| YS71 | DU145 (Prostate) | 0.25 | [1] |
| Chalcone 5 | DU145/TxR (Docetaxel-resistant Prostate) | 0.14 | [5] |
| Chalcone 5 | PC-3/TxR (Docetaxel-resistant Prostate) | 0.28 | [5] |
Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole (B372694) Derivative | S. aureus (MRSA) | 2 | [10] |
| Thiosemicarbazide | S. aureus | 7.82 - 31.25 | [11] |
Experimental Protocols
Protocol 1: Synthesis of an α-Trifluoromethyl Chalcone via Aldol Condensation
This protocol describes a general procedure for the synthesis of an α-trifluoromethyl chalcone from this compound and an acetophenone derivative.
Workflow for α-Trifluoromethyl Chalcone Synthesis
Caption: General workflow for the synthesis of α-trifluoromethyl chalcones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium Hydroxide (B78521) (10% aqueous solution)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add this compound (1.2 eq).
-
Cool the mixture in an ice bath and slowly add the 10% aqueous sodium hydroxide solution (2.0 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH ~5.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to afford the desired α-trifluoromethyl chalcone.
Protocol 2: Synthesis of a Trifluoromethylated Pyrazole
This protocol outlines the synthesis of a trifluoromethylated pyrazole from an α,β-unsaturated trifluoromethyl ketone, which can be derived from this compound.
Workflow for Trifluoromethylated Pyrazole Synthesis
Caption: General workflow for trifluoromethylated pyrazole synthesis.
Materials:
-
α,β-Unsaturated Trifluoromethyl Ketone (derived from this compound)
-
Hydrazine Hydrate
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the α,β-unsaturated trifluoromethyl ketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the trifluoromethylated pyrazole.
Signaling Pathway
The anticancer activity of many trifluoromethylated compounds, such as α-trifluoromethyl chalcones, is often attributed to the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be modulated by such compounds.
Simplified Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by α-trifluoromethyl chalcones.
References
- 1. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application of 3,3,3-Trifluoropropanal in the Synthesis of Agrochemical Scaffolds
Introduction
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a pesticide. The trifluoromethyl (CF₃) group, in particular, is a prevalent feature in a wide array of successful herbicides, fungicides, and insecticides. 3,3,3-Trifluoropropanal is a valuable C3 building block containing a terminal trifluoromethyl group, making it an attractive starting material for the synthesis of various trifluoromethyl-substituted agrochemical scaffolds. This application note details a representative protocol for the synthesis of a 3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic motif found in numerous agrochemicals, using this compound as the precursor.
Significance of Trifluoromethyl-Pyrazoles in Agrochemicals
The pyrazole (B372694) ring is a privileged scaffold in agrochemical discovery. Its derivatives are known to exhibit a broad spectrum of biological activities. The incorporation of a trifluoromethyl group onto the pyrazole ring can lead to enhanced efficacy and a modified mode of action. For instance, trifluoromethyl-pyrazole derivatives are found in several commercial pesticides, where they can act as insecticides, fungicides, or herbicides. Their mode of action often involves the disruption of vital biological processes in the target pest, such as mitochondrial respiration or nerve function. The synthesis of such scaffolds from readily available starting materials like this compound is therefore of significant interest to the agrochemical industry.
Synthesis of a 3-(Trifluoromethyl)-1H-pyrazole Scaffold
A robust and widely used method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2] In this application, this compound can be readily converted into a suitable 1,3-dicarbonyl intermediate, which is then cyclized to form the desired trifluoromethyl-pyrazole.
A plausible and efficient two-step synthetic route is outlined below:
-
Claisen-Schmidt Condensation: this compound undergoes a base-catalyzed condensation with a suitable ketone, such as acetone (B3395972), to yield a trifluoromethyl-containing α,β-unsaturated ketone.
-
Pyrazole Formation: The resulting enone is then reacted with hydrazine hydrate (B1144303) in a cyclocondensation reaction to afford the 3-(trifluoromethyl)-1H-pyrazole.
This approach provides a clear and adaptable pathway for the utilization of this compound in the construction of agrochemically relevant heterocyclic systems.
Experimental Protocols
Materials and Methods
-
This compound (≥97%)
-
Acetone (ACS grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (anhydrous)
-
Hydrazine hydrate (N₂H₄·H₂O, 80%)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Protocol 1: Synthesis of 5,5,5-Trifluoropent-3-en-2-one (Intermediate 1)
-
To a stirred solution of this compound (1.0 eq) in ethanol at 0 °C, add acetone (1.2 eq).
-
Slowly add an aqueous solution of sodium hydroxide (10% w/v, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5,5-Trifluoropent-3-en-2-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-(Trifluoromethyl)-5-methyl-1H-pyrazole (Final Product)
-
Dissolve the purified 5,5,5-Trifluoropent-3-en-2-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the 3-(trifluoromethyl)-5-methyl-1H-pyrazole.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Product | Typical Yield (%) |
| 1 | Claisen-Schmidt Condensation | 5,5,5-Trifluoropent-3-en-2-one | 75-85% |
| 2 | Pyrazole Formation | 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | 80-90% |
Note: Yields are illustrative and may vary depending on reaction scale and optimization.
Visualizations
Caption: Synthetic workflow for the preparation of a trifluoromethyl-pyrazole scaffold from this compound.
Caption: Logical relationship from building block to agrochemical application.
This compound serves as a versatile and valuable precursor for the synthesis of trifluoromethyl-containing heterocyclic scaffolds that are of high interest in the agrochemical industry. The presented two-step protocol for the synthesis of a 3-(trifluoromethyl)-1H-pyrazole demonstrates a practical and efficient application of this fluorinated building block. The adaptability of this synthetic route allows for the generation of a diverse library of pyrazole derivatives for further biological screening and development of novel crop protection agents.
References
Application Notes and Protocols: In Situ Generation of 3,3,3-Trifluoropropanal for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in situ generation of 3,3,3-trifluoropropanal and its subsequent use in carbon-carbon bond-forming reactions. This method offers a convenient and efficient way to handle the volatile and reactive trifluoropropanal by generating it directly in the reaction mixture, thus avoiding isolation and purification of the unstable aldehyde.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties. However, its low boiling point and propensity for self-polymerization make it challenging to handle. The in situ generation of this aldehyde from a stable precursor circumvents these issues, allowing for its smooth reaction with various nucleophiles to form new carbon-carbon bonds.
A key methodology for the in situ generation of this compound involves the low-temperature diisobutylaluminum hydride (DIBAL-H) reduction of a corresponding ester, such as 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate.[1][2][3] This reduction forms an aluminum acetal (B89532) intermediate which, upon warming, slowly decomposes to release the aldehyde, allowing it to be trapped by a nucleophile present in the reaction mixture.[1][2][3]
Reaction Principle
The overall transformation involves a one-pot, two-step process. First, the ester precursor is partially reduced by DIBAL-H at low temperature (-78 °C) to form a stable aluminum acetal intermediate. Subsequently, a nucleophile is added, and the reaction temperature is raised to 0 °C. At this temperature, the aluminum acetal slowly decomposes to generate this compound, which is immediately trapped by the nucleophile to form the desired carbon-carbon bond.
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Reaction with a Grignard Reagent
This protocol describes the reaction of in situ generated this compound with phenylethylmagnesium bromide.[2]
Materials:
-
2-Phenylethyl 3,3,3-trifluoro-2-methylpropionate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Phenylethylmagnesium bromide solution (e.g., 1.0 M in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen)
Procedure:
-
To a dry, argon-purged round-bottom flask, add 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate (1.0 mmol) and anhydrous diethyl ether (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.05 mmol, 1.05 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
At -78 °C, add the Grignard reagent, phenylethylmagnesium bromide (2.0 mmol, 2.0 equiv), to the reaction mixture.
-
Remove the dry ice/acetone bath and replace it with an ice bath to raise the temperature to 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed.
-
Separate the aqueous layer and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alcohol.
Data Presentation
The following table summarizes the results of the carbon-carbon bond formation reactions using in situ generated this compound with various nucleophiles.[2]
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | PhCH₂CH₂MgBr | 5a | 78 | 83:17 |
| 2 | PhMgBr | 5b | 85 | 80:20 |
| 3 | CH₂=CHCH₂MgBr | 5c | 82 | 85:15 |
| 4 | (CH₃)₂CHMgBr | 5d | 75 | 93:7 |
| 5 | CH₃(CH₂)₃MgBr | 5e | 71 | 88:12 |
Visualizations
Reaction Pathway for In Situ Generation and Reaction
Caption: Reaction pathway for the one-pot synthesis.
Experimental Workflow
Caption: General experimental workflow for the one-pot reaction.
Conclusion
The in situ generation of this compound via DIBAL-H reduction of a suitable ester precursor is a robust and efficient method for its utilization in carbon-carbon bond-forming reactions. This approach avoids the challenges associated with handling the volatile and reactive aldehyde, providing good to excellent yields and diastereoselectivities with a range of nucleophiles. This methodology is a valuable tool for the synthesis of trifluoromethylated compounds relevant to the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for One-Pot Reactions Involving 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for one-pot reactions involving 3,3,3-trifluoropropanal, a valuable building block in the synthesis of trifluoromethylated compounds. The methodologies outlined below are intended to serve as a guide for the efficient and stereoselective construction of carbon-carbon bonds, yielding products with significant potential in medicinal chemistry and materials science.
One-Pot Synthesis of Trifluoromethylated Alcohols and Amines via In Situ Generation of this compound
This section details a one-pot procedure for the synthesis of various trifluoromethylated compounds through the in situ generation of this compound. The process involves the reduction of a stable ester precursor to an aluminum acetal (B89532) intermediate, which then decomposes to the reactive aldehyde. This transiently formed this compound is immediately trapped by a nucleophile present in the reaction mixture, allowing for a highly efficient and controlled transformation.
The DIBAL-H reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78°C leads to the formation of an aluminum acetal.[1][2] This intermediate is stable at low temperatures but decomposes to this compound upon warming to 0°C.[1][2] The aldehyde is then reacted in a one-pot manner with various nucleophiles, affording the corresponding trifluoromethylated products in good to excellent yields and with high diastereoselectivity.[1][2]
Experimental Protocols
General Procedure for the One-Pot Reaction:
A solution of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate in a suitable anhydrous solvent (e.g., diethyl ether or toluene) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of diisobutylaluminum hydride (DIBAL-H) in a hydrocarbon solvent (e.g., hexanes or toluene) is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified time to ensure the complete formation of the aluminum acetal intermediate.
Following the formation of the intermediate, a solution of the desired nucleophile (e.g., Grignard reagent, organolithium reagent, or enolate) in an appropriate solvent is added to the reaction mixture at -78°C. The reaction is then allowed to warm to 0°C and stirred for a period to facilitate the decomposition of the acetal and the subsequent nucleophilic addition to the in situ generated this compound.
The reaction is quenched by the addition of a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride or Rochelle's salt solution. The resulting mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired trifluoromethylated compound.
Data Presentation
Table 1: One-Pot Reaction of in situ Generated this compound with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | 1-Phenyl-4,4,4-trifluorobutan-2-ol | 85 | 75:25 |
| 2 | Vinylmagnesium bromide | 5,5,5-Trifluoropent-1-en-3-ol | 82 | - |
| 3 | Allylmagnesium bromide | 6,6,6-Trifluorohex-1-en-4-ol | 91 | - |
| 4 | (Z)-But-2-en-2-ylmagnesium chloride | (4E)-6,6,6-Trifluoro-4-methylhex-4-en-3-ol | 78 | 93:7 |
| 5 | Lithium (trimethylsilyl)acetylide | 1-(Trimethylsilyl)-5,5,5-trifluoropent-1-yn-3-ol | 88 | - |
| 6 | Lithium enolate of acetone | 5-Hydroxy-6,6,6-trifluorohexan-2-one | 75 | - |
Yields and diastereomeric ratios are based on the data reported by Yamazaki et al. and may vary depending on the specific reaction conditions.
Mandatory Visualization
Caption: One-pot reaction workflow for the synthesis of trifluoromethylated compounds.
Logical Relationship of the One-Pot Synthesis
The success of this one-pot reaction hinges on the controlled, sequential formation and reaction of the key intermediates. The logical flow ensures that the highly reactive this compound is generated only in the presence of the nucleophile, minimizing potential side reactions and decomposition.
Caption: Logical steps in the one-pot synthesis of trifluoromethylated products.
References
Application Notes and Protocols: Synthesis of Trifluoromethylated Alcohols from 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern drug discovery and materials science. Molecules containing the CF₃ moiety often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,3,3-Trifluoropropanal is a key building block for the synthesis of a variety of trifluoromethylated compounds, including the medicinally relevant trifluoromethylated alcohols.
These application notes provide detailed protocols for the synthesis of both simple and complex trifluoromethylated alcohols derived from this compound. The methodologies covered include direct reduction and sophisticated carbon-carbon bond-forming reactions, with a special focus on asymmetric synthesis to yield chiral alcohols—a critical aspect in the development of stereospecific pharmaceuticals.
Synthesis of 3,3,3-Trifluoro-1-propanol via Catalytic Reduction
The direct reduction of this compound provides a straightforward route to 3,3,3-trifluoro-1-propanol, a valuable synthon for further chemical elaboration.
Reaction Pathway
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Ester solvent (e.g., Ethyl Acetate)
-
Activated Raney Ni catalyst
-
Stainless steel high-pressure reactor
-
Hydrogen gas supply
Procedure:
-
In a stainless steel high-pressure reactor, add this compound, an ester solvent, and activated Raney Ni catalyst. The recommended mass ratio of this compound to ester to catalyst is 1:1.2-2.0:0.05-0.2.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Heat the mixture to a temperature between 60°C and 120°C while stirring.
-
Maintain the reaction conditions for 4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Ni catalyst.
-
The filtrate can be purified by fractional distillation to yield pure 3,3,3-trifluoro-1-propanol.
Data Summary
| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Product |
| This compound | Raney Ni | Ester | 5 | 60-120 | 4 | 3,3,3-Trifluoro-1-propanol |
Synthesis of Substituted Trifluoromethylated Alcohols via Nucleophilic Addition to In Situ Generated this compound
Due to the lability of the α-hydrogens, this compound can be prone to self-condensation and other side reactions. A highly effective strategy to circumvent this is the in situ generation of the aldehyde from a stable precursor, followed by immediate trapping with a nucleophile in a one-pot reaction. This method allows for the synthesis of a wide range of more complex trifluoromethylated alcohols.[1]
Workflow for In Situ Generation and Reaction
Caption: One-pot synthesis via in situ aldehyde generation.
Experimental Protocol: One-Pot Nucleophilic Addition
This protocol is based on the work of Yamazaki et al. and describes the reaction of an in situ generated α-substituted this compound with a Grignard reagent.[1]
Materials:
-
2-Phenylethyl 3,3,3-trifluoro-2-methylpropionate (ester precursor)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous diethyl ether (Et₂O)
-
Grignard reagent (e.g., PhCH₂CH₂MgBr in Et₂O)
-
3 M Aqueous HCl
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the ester precursor (1.0 mmol) in anhydrous Et₂O (10 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.05 mmol, 1.05 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes. TLC analysis should indicate the complete consumption of the starting ester.
-
To this mixture, add the Grignard reagent solution (2.0 mmol, 2.0 equiv) at -78 °C.
-
Remove the dry ice/acetone bath and replace it with an ice/water bath to allow the reaction to warm to 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction by the slow addition of 3 M aqueous HCl.
-
Extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted trifluoromethylated alcohol.
Data Summary for Nucleophilic Addition
| Ester Precursor | Nucleophile | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 2-Phenylethyl 3,3,3-trifluoro-2-methylpropionate | PhCH₂CH₂MgBr | 83:17 | 78 |
Data is representative from the literature and may vary based on specific nucleophiles and reaction conditions.[1]
Asymmetric Synthesis of Chiral Trifluoromethylated Alcohols
The synthesis of enantiomerically pure trifluoromethylated alcohols is of paramount importance for the development of chiral drugs. While specific protocols for the asymmetric reduction of this compound are not widely reported, the Corey-Itsuno (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones and can be adapted for aldehydes.
Proposed Asymmetric Reduction Pathway
Caption: Proposed CBS reduction of this compound.
General Experimental Protocol: Asymmetric Corey-Itsuno Reduction
This is a general protocol for the CBS reduction of a carbonyl compound. Specific optimization for this compound would be necessary.
Materials:
-
This compound
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Aqueous HCl
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the CBS catalyst (0.05-0.10 mmol, 5-10 mol%).
-
Dilute the catalyst with anhydrous THF (5 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 mmol, 1.0 equiv) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cool the reaction flask containing the catalyst-borane complex to the desired temperature (typically between -30 °C and room temperature).
-
Add the solution of this compound dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction until completion, as monitored by TLC.
-
Slowly quench the reaction by the addition of methanol, followed by 2 M aqueous HCl.
-
Stir for 30 minutes, then extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Expected Outcome and Considerations
The CBS reduction is known for its high enantioselectivity with a wide range of ketones. It is anticipated that with proper optimization of catalyst, temperature, and borane source, high enantiomeric excess (>90% ee) can be achieved for the reduction of this compound. The stereochemical outcome is predictable based on the chirality of the CBS catalyst used.
Conclusion
This compound serves as a versatile precursor for the synthesis of various trifluoromethylated alcohols. The protocols outlined in these application notes provide methodologies for producing both simple and structurally diverse trifluoromethylated alcohols. The in situ generation technique is particularly powerful for accessing more complex structures, while the principles of asymmetric catalysis, such as the Corey-Itsuno reduction, offer a clear pathway to the enantiomerically enriched compounds that are highly sought after in pharmaceutical development. Researchers and scientists can utilize these protocols as a foundation for the synthesis of novel trifluoromethylated alcohols for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: 3,3,3-Trifluoropropanal Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,3,3-Trifluoropropanal to prevent oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oligomerization?
A1: this compound is a fluorinated aldehyde with the chemical formula C₃H₃F₃O. Like many aldehydes, it is susceptible to oligomerization, a process where individual molecules (monomers) join together to form short polymer chains (oligomers). This reactivity is due to the electrophilic nature of the carbonyl carbon and the presence of the electron-withdrawing trifluoromethyl group, which further enhances its reactivity. Some commercial sources even supply this compound as a mixture containing oligomers.[1][2][3]
Q2: What are the signs of oligomerization in my this compound sample?
A2: Oligomerization can lead to several observable changes in your sample:
-
Increased Viscosity: The sample may become more viscous or semi-solid.
-
Appearance of Precipitates: Solid white precipitates may form in the liquid.
-
Changes in Spectroscopic Data: You may observe new peaks in your NMR spectrum corresponding to the oligomeric species, and a decrease in the characteristic aldehyde peak of the monomer.
Q3: What are the recommended storage conditions to minimize oligomerization?
A3: To minimize oligomerization, this compound should be stored under the following conditions:
-
Low Temperature: Store in a freezer at or below -20°C.[3]
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation, which can catalyze polymerization.
-
Anhydrous Conditions: Keep the compound dry, as water can facilitate certain types of polymerization reactions.
Q4: Can I reverse the oligomerization of this compound?
A4: In many cases, mild heating of the sample can help to depolymerize the oligomers back to the monomeric aldehyde. This process, known as cracking, should be done with caution and ideally under an inert atmosphere. The depolymerized aldehyde should be used immediately or stored under appropriate conditions to prevent re-oligomerization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample is viscous or has solidified upon warming to room temperature. | Oligomerization has occurred due to improper storage (e.g., elevated temperature, exposure to air/moisture). | Gently warm the sample (e.g., to 40-50°C) under an inert atmosphere to attempt depolymerization. Use the freshly "cracked" aldehyde immediately. |
| NMR analysis shows multiple peaks and a reduced aldehyde signal. | The sample contains a mixture of the monomer and various oligomers. | If monomeric aldehyde is required for your reaction, consider distillation of the material immediately after thermal depolymerization to separate the volatile monomer from the less volatile oligomers. |
| Inconsistent reaction yields when using this compound. | The concentration of the active monomer is variable due to oligomerization. | Quantify the monomer concentration using ¹H NMR spectroscopy with an internal standard before each use. (See Experimental Protocols). |
| Precipitate forms in the solution during a reaction. | The reaction conditions (e.g., presence of certain catalysts, solvents, or temperature) may be promoting oligomerization. | Investigate the compatibility of your reaction components with the aldehyde. Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocols
Protocol 1: Quantification of this compound Monomer by ¹H NMR Spectroscopy
This protocol allows for the determination of the active monomer concentration in a sample that may contain oligomers.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
-
Micropipettes
Procedure:
-
Accurately weigh a specific amount of the internal standard into a clean, dry vial.
-
Add a known volume of CDCl₃ to the vial to prepare a stock solution of the internal standard.
-
In a separate clean, dry vial, accurately weigh a specific amount of the this compound sample.
-
Add a known volume of the internal standard stock solution to the vial containing the aldehyde.
-
Mix thoroughly and transfer an appropriate amount to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic aldehyde proton signal of the this compound monomer (expected around 9.8 ppm) and a well-resolved signal from the internal standard.
-
Calculate the concentration of the monomer using the following formula:
Concentration (M) = (Integration of Aldehyde / Number of Aldehyde Protons) / (Integration of Standard / Number of Standard Protons) * (Moles of Standard / Volume of Solution)
Protocol 2: Thermal Depolymerization ("Cracking") of Oligomerized this compound
This protocol describes a method to revert oligomers back to the monomeric aldehyde.
Materials:
-
Oligomerized this compound sample
-
Round-bottom flask
-
Short-path distillation apparatus
-
Heating mantle with stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Receiving flask cooled in an ice bath
Procedure:
-
Place the oligomerized sample into a round-bottom flask with a magnetic stir bar.
-
Assemble the short-path distillation apparatus and ensure all joints are well-sealed.
-
Flush the system with an inert gas.
-
Gently heat the flask while stirring. The temperature required will depend on the extent of oligomerization but should be kept as low as possible to effect depolymerization without causing decomposition. Start with a bath temperature of 50-60°C and slowly increase if necessary.
-
The monomeric this compound (boiling point ~56°C) will distill over and can be collected in the cooled receiving flask.
-
Use the freshly distilled monomer immediately for the best results.
Visual Guides
Caption: Workflow for preventing and addressing oligomerization.
Caption: Troubleshooting flowchart for sample evaluation.
References
Technical Support Center: Managing Side Reactions of 3,3,3-Trifluoropropanal in Nucleophilic Additions
Welcome to the technical support center for navigating the complexities of nucleophilic additions to 3,3,3-Trifluoropropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing nucleophilic additions to this compound?
A1: The primary side reactions are driven by the unique electronic properties of this compound. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl group, but also acidifies the α-protons. The most prevalent side reactions include:
-
Aldol (B89426) Condensation and Oligomerization: Under basic conditions, the enolizable α-protons can be abstracted, leading to self-condensation reactions and the formation of a mixture of oligomers and polymers.
-
Hydrate (B1144303) and Hemiacetal Formation: In the presence of water or alcohol solvents, this compound readily forms stable hydrates and hemiacetals due to the highly electrophilic nature of its carbonyl carbon.
Q2: Is the Cannizzaro reaction a significant concern with this compound?
A2: No, the Cannizzaro reaction, which is a disproportionation of non-enolizable aldehydes in the presence of a strong base, is not a significant side reaction for this compound. This is because this compound possesses acidic α-hydrogens, making it susceptible to deprotonation and subsequent aldol-type reactions instead.
Q3: How does the trifluoromethyl group influence the reactivity of the aldehyde?
A3: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two major effects on the reactivity of this compound:
-
Increased Electrophilicity: It significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
-
Increased Acidity of α-Hydrogens: It stabilizes the conjugate base formed upon deprotonation of the α-carbon, making these protons more acidic than those in non-fluorinated analogs. This increased acidity facilitates enolate formation and subsequent aldol reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Polymeric Material
Primary Suspect: Aldol Condensation/Oligomerization
This is a common issue, especially when using basic nucleophiles or basic reaction conditions. The enolate of this compound can react with another molecule of the aldehyde, initiating a chain of condensation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol condensation.
Quantitative Data on Mitigation Strategies:
| Strategy | Condition | Expected Outcome |
| Temperature Control | Reaction at -78°C vs. Room Temperature | At lower temperatures, the rate of enolization is significantly reduced, favoring the direct nucleophilic addition. This can increase the yield of the desired product by 20-50% depending on the nucleophile. |
| Lewis Acid Catalysis | Addition of 1.1 eq. of BF₃·OEt₂ | The Lewis acid coordinates to the carbonyl oxygen, further increasing its electrophilicity and promoting the desired nucleophilic attack over enolization. This can lead to a >90% yield of the addition product. |
| Slow Addition of Nucleophile | Addition of Grignard reagent over 1 hour | Maintaining a low concentration of the basic nucleophile at any given time minimizes the rate of proton abstraction from the aldehyde, thus suppressing the aldol reaction. |
| Acetal Protection | Conversion to diethyl acetal prior to reaction | The acetal protects the aldehyde functionality from both self-condensation and reaction with the nucleophile. Subsequent deprotection under acidic conditions yields the desired product. This multi-step process can offer high overall yields (>80%). |
Issue 2: Presence of a Significant Amount of a Hydrated or Hemiacetal Side Product
Primary Suspect: Reaction with Protic Solvents or Reagents
The high electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to attack by water or alcohols, leading to the formation of stable hydrates or hemiacetals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrate/hemiacetal formation.
Quantitative Data on Mitigation Strategies:
| Strategy | Condition | Expected Outcome |
| Anhydrous Conditions | Use of freshly distilled, dry solvents | Minimizes the presence of water and alcohols, significantly reducing the formation of hydrates and hemiacetals. The equilibrium constant for hydrate formation is highly favorable in aqueous solutions. |
| Inert Atmosphere | Reaction conducted under a nitrogen or argon atmosphere | Prevents the introduction of atmospheric moisture into the reaction mixture. |
| Acetal Protection | Formation of a cyclic acetal with ethylene (B1197577) glycol | Protects the aldehyde from reacting with protic species. This is a highly effective method for reactions where protic nucleophiles or solvents are unavoidable. |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Grignard Addition to this compound
This protocol is designed to maximize the yield of the desired secondary alcohol while minimizing the formation of the enolization-derived aldol byproducts.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add the Grignard reagent (1.2 eq) dropwise from the addition funnel over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure should yield the desired secondary alcohol in high yield (>90%) with minimal formation of aldol condensation products.
Protocol 2: Wittig Reaction with this compound
This protocol outlines the olefination of this compound using a stabilized Wittig ylide to minimize side reactions.
Materials:
-
This compound
-
A stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous toluene (B28343) or THF
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the stabilized phosphorus ylide (1.1 eq) and anhydrous toluene (or THF).
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol should provide the corresponding α,β-unsaturated ester in good yield. The use of a stabilized ylide generally leads to higher E-isomer selectivity.
Protocol 3: Acetal Protection of this compound
This protocol describes the protection of the aldehyde as a diethyl acetal, which can then be used in subsequent reactions with strong nucleophiles or under protic conditions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), triethyl orthoformate (1.5 eq), and anhydrous ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by GC-MS or NMR until the starting aldehyde is consumed.
-
Quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and remove the solvent and excess reagents under reduced pressure.
-
The resulting crude this compound diethyl acetal can often be used in the next step without further purification.
Deprotection: The acetal can be readily deprotected by stirring with aqueous acid (e.g., 1M HCl in THF/water) at room temperature.
This technical support center provides a starting point for managing the common side reactions of this compound. For novel transformations, we recommend careful optimization of reaction conditions to achieve the desired outcome.
Technical Support Center: Purification of Products from Reactions with 3,3,3-Trifluoropropanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 3,3,3-Trifluoropropanal. The unique properties conferred by the trifluoromethyl group can present specific purification challenges, which this guide aims to address in a clear and actionable format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities include unreacted this compound, byproducts from self-condensation of the aldehyde (aldol addition or condensation products), and reagents or byproducts from the specific reaction being performed (e.g., triphenylphosphine (B44618) oxide from a Wittig reaction, or magnesium salts from a Grignard reaction).[1][2][3] Due to the electrophilic nature of the aldehyde, side reactions are common, and maintaining anhydrous and inert conditions can help minimize these.[1]
Q2: My trifluoromethylated product appears to be unstable on silica (B1680970) gel during column chromatography. What can I do?
A2: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including some trifluoromethylated molecules.[1] Consider using a deactivated stationary phase, such as alumina (B75360) (neutral or basic), or treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (typically 0.1-1% v/v in the eluent) to neutralize acidic sites.[1] Alternatively, reverse-phase chromatography can be a good option if the product and impurities have different polarities.
Q3: I am having difficulty removing triphenylphosphine oxide from my Wittig reaction product.
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[3] Several methods can be employed for its removal:
-
Chromatography: Flash column chromatography is a standard method. A gradient elution with a hexane (B92381)/ethyl acetate (B1210297) solvent system is often effective.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[5]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, while the desired product remains in solution.
-
Chemical Conversion: A less common but effective method involves converting the triphenylphosphine oxide to a water-soluble phosphonium (B103445) salt by reacting it with oxalyl chloride.[5]
Q4: How can I remove unreacted this compound from my reaction mixture?
A4: this compound is a relatively volatile compound. Depending on the stability of your product, careful evaporation under reduced pressure can remove a significant portion of the unreacted aldehyde. For less volatile products, a liquid-liquid extraction with a dilute aqueous solution of sodium bisulfite can be effective. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[1]
Q5: What are some good starting points for developing a recrystallization protocol for my trifluoromethylated product?
A5: The choice of solvent is critical for successful recrystallization.[6] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6] For trifluoromethylated compounds, common solvent systems to screen include:
It is always recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific product.[9]
Troubleshooting Guides
Purification of Aldol (B89426) Reaction Products
Reaction Scheme: this compound + Enolate -> Trifluoromethylated Aldol Adduct
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction. | Increase reaction time, consider a more active catalyst, or optimize the reaction temperature.[1] |
| Self-condensation of this compound. | Maintain a low reaction temperature to minimize self-condensation.[1] | |
| Product instability during purification. | Use a neutralized stationary phase for chromatography (e.g., alumina or triethylamine-treated silica).[1] | |
| Presence of Multiple Spots on TLC | Formation of diastereomers. | Optimize chromatographic conditions for better separation. This may involve trying different solvent systems or stationary phases. |
| Dehydration of the aldol adduct. | If the dehydrated product is not desired, perform the reaction and purification at lower temperatures. | |
| Difficulty in Removing Unreacted Aldehyde | Co-elution with the product. | Perform a bisulfite wash prior to chromatography to remove the majority of the unreacted aldehyde.[1] |
Purification of Wittig Reaction Products
Reaction Scheme: this compound + Phosphorus Ylide -> Trifluoromethylated Alkene
| Issue | Potential Cause | Recommended Solution(s) |
| Persistent Triphenylphosphine Oxide Impurity | Co-elution with the desired product. | Optimize flash chromatography conditions with a gradient elution. Consider recrystallization if the product is a solid.[4][5] A chromatography-free method involves reaction with oxalyl chloride to precipitate the phosphine (B1218219) oxide.[5] |
| Similar solubility to the product. | Screen a wider range of recrystallization solvents or solvent mixtures.[7][8] | |
| Low Yield of Purified Alkene | Incomplete reaction. | Use a slight excess of the Wittig reagent (1.1-1.2 equivalents).[3] |
| Ylide decomposition. | Generate the ylide in situ at a low temperature and add the this compound promptly.[3] | |
| Presence of E/Z Isomers | Non-stereoselective reaction conditions. | While often difficult to separate by standard chromatography, specialized techniques like preparative HPLC or SFC may be required if isomer separation is necessary. |
Purification of Grignard Reaction Products
Reaction Scheme: this compound + Grignard Reagent -> Trifluoromethylated Secondary Alcohol
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Purified Alcohol | Incomplete Grignard reagent formation. | Ensure strictly anhydrous conditions and activate the magnesium turnings (e.g., with iodine).[2] |
| Premature quenching of the Grignard reagent. | Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] | |
| Persistent Emulsion During Aqueous Workup | Formation of fine magnesium salt precipitates. | Add saturated NaCl (brine) to the separatory funnel to help break the emulsion. Filtration through a pad of Celite before extraction can also be effective.[2] |
| Unreacted Aldehyde in Final Product | Inefficient reaction. | Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). The unreacted aldehyde can typically be separated from the more polar alcohol product by column chromatography.[2] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1] A common starting point for trifluoromethylated compounds is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[9] The ideal solvent will show poor solubility at room temperature and high solubility when hot.[6]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. csub.edu [csub.edu]
Technical Support Center: Optimizing Aldol Condensation of 3,3,3-Trifluoropropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of 3,3,3-Trifluoropropanal. The information provided aims to help optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the aldol condensation of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the aldol condensation of this compound can stem from several factors, often related to the stability of the starting material and the reaction conditions.
-
Instability of this compound: This aldehyde is prone to hydration and polymerization. It is recommended to use freshly prepared or purified this compound for best results. One effective strategy is the in situ generation of the aldehyde from a stable precursor, such as the DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate, which can then react with a nucleophile in a one-pot manner.[1]
-
Reaction Reversibility: Aldol reactions can be reversible, which can limit the product yield. To drive the reaction forward, consider removing water as it is formed, if the reaction conditions permit.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. The reaction may require careful optimization of these parameters. For instance, in proline-catalyzed aldol reactions of trifluoromethylated ketones, catalyst loading and the presence of co-catalysts can significantly impact the yield.
-
Inefficient Enolate Formation: The choice of base and reaction temperature is crucial for efficient enolate formation. For reactions with ketones, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can be effective.
Q2: I am observing multiple side products in my reaction mixture. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction pathways.
-
Self-Condensation: this compound can undergo self-condensation. To minimize this, a slow addition of the aldehyde to the reaction mixture containing the ketone and the base is recommended.
-
Cannizzaro Reaction: Although less common for enolizable aldehydes, under strongly basic conditions, a Cannizzaro-type disproportionation reaction might occur. Using a milder base or a catalytic amount of a stronger base can mitigate this.
-
Formation of Hemiacetals and Acetals: In the presence of alcohol solvents or water, this compound can form hemiacetals or acetals, which are unreactive in the aldol condensation. It is crucial to use anhydrous solvents.
-
Polymerization: As mentioned, the aldehyde can polymerize. Using it immediately after preparation or generating it in situ is the best approach to avoid this.[1]
Q3: How can I control the stereoselectivity (diastereoselectivity and enantioselectivity) of the reaction?
A3: Achieving high stereoselectivity is often a key objective. The trifluoromethyl group can play a significant role in directing the stereochemical outcome.
-
Diastereoselectivity: Boron-mediated aldol reactions of 3,3,3-trifluoropropionates have been shown to be highly diastereoselective.[2] The choice of boron reagent and chiral auxiliary can provide excellent control over the formation of syn- or anti-aldol products.
-
Enantioselectivity: Organocatalysis has proven effective for the enantioselective aldol reaction of trifluoromethyl ketones. Chiral catalysts, such as proline and its derivatives or cinchona alkaloids, can induce high enantioselectivity.[3] For instance, tripeptide catalysts have been used for the asymmetric aldol reaction of trifluoromethylated aromatic ketones with acetone, achieving good yields and enantiomeric excesses.
Q4: My starting material, this compound, seems to be of poor quality. How can I purify it?
A4: The purity of this compound is critical for a successful reaction. Due to its tendency to form oligomers, purification immediately before use is often necessary. Distillation is a common method for purification.
Quantitative Data Summary
Optimizing the reaction yield often requires a systematic variation of reaction parameters. The following tables provide a summary of representative conditions and yields for aldol-type reactions involving trifluoromethylated carbonyl compounds.
Table 1: Catalyst and Solvent Effects on the Asymmetric Aldol Reaction of Trifluoromethylated Aromatic Ketones with Acetone
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| H-Pro-Gly-Ala-OH (20) | Acetone | 72 | 81 | 77 |
| H-Pro-Gly-Phe-OH (20) | Acetone | 96 | 75 | 72 |
| H-Pro-Ala-Ala-OH (20) | Acetone | 120 | 68 | 65 |
Table 2: Diastereoselective Boron-Mediated Aldol Reaction of a 3,3,3-Trifluoropropionate [2]
| Boron Reagent | Chiral Auxiliary | Diastereoselectivity |
| Bu₂BOTf | (-)-2-(1-naphthylmethoxy)isopinocampheol | >99% |
| c-Hex₂BCl | (-)-2-(1-naphthylmethoxy)isopinocampheol | High |
Experimental Protocols
Below are detailed methodologies for key experiments related to the aldol condensation of this compound.
Protocol 1: In Situ Generation and Aldol Reaction of this compound[1]
This protocol describes the generation of this compound from a stable ester precursor followed by its reaction with a nucleophile in a one-pot setup.
Materials:
-
2-phenylethyl 3,3,3-trifluoro-2-methylpropionate
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Nucleophile (e.g., ketone enolate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 equivalents) to the cooled ester solution.
-
Stir the reaction mixture at -78 °C for 1 hour to form the aluminum acetal (B89532) intermediate.
-
In a separate flask, prepare the nucleophile (e.g., deprotonate a ketone with LDA at -78 °C).
-
Slowly warm the aluminum acetal solution to 0 °C. The acetal will gradually decompose to generate this compound.
-
Add the solution of the prepared nucleophile to the flask containing the in situ generated aldehyde at 0 °C.
-
Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous Rochelle's salt solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction (Adapted for this compound)
This protocol is a general guideline for an organocatalytic aldol reaction, which can be optimized for this compound.
Materials:
-
This compound (freshly prepared or generated in situ)
-
Ketone (e.g., Acetone, Cyclohexanone)
-
(S)-Proline or a derivative thereof
-
Solvent (e.g., DMSO, DMF, or neat ketone)
Procedure:
-
To a reaction vessel, add the ketone (which can also serve as the solvent) and the proline catalyst (typically 10-30 mol%).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of the this compound aldol condensation.
Caption: General pathway of the base-catalyzed aldol condensation.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key parameter relationships influencing reaction yield and purity.
References
Technical Support Center: Troubleshooting Low Conversion in 3,3,3-Trifluoropropanal Wittig Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Wittig reactions involving the highly reactive aldehyde, 3,3,3-Trifluoropropanal. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde, often leading to low conversion rates and side reactions. This guide provides troubleshooting advice, alternative protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What are the potential causes?
Low conversion in this specific reaction can be attributed to several factors, primarily stemming from the high reactivity and potential for enolization of this compound. Key issues include:
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose, especially if the reaction is not conducted at low temperatures and under a strictly inert atmosphere.
-
Incomplete Ylide Formation: The base used may be insufficient in strength or quantity to fully deprotonate the phosphonium (B103445) salt, leading to a lower concentration of the active Wittig reagent.
-
Enolization of the Aldehyde: this compound has acidic α-protons, and strong bases can deprotonate the aldehyde, forming an enolate that will not react with the ylide. This is a significant side reaction.
-
Side Reactions of the Aldehyde: The highly electrophilic nature of the carbonyl carbon in this compound makes it susceptible to other nucleophilic attacks or self-condensation under basic conditions.
-
Moisture and Air Sensitivity: Wittig reagents, particularly non-stabilized ylides, are sensitive to moisture and oxygen. Rigorous anhydrous and inert atmosphere techniques are crucial for success.
Q2: I am observing multiple unidentified byproducts in my reaction mixture. What are the likely side reactions?
The primary side reaction to consider is the base-mediated enolization of this compound. Other potential side reactions include:
-
Aldol (B89426) Condensation: The enolate of this compound can react with another molecule of the aldehyde, leading to aldol addition or condensation products.
-
Cannizzaro-type Reactions: Although less common with enolizable aldehydes, under certain conditions, disproportionation of the aldehyde could occur.
-
Ylide Decomposition: The Wittig reagent itself can undergo decomposition pathways if not used promptly after its formation or if the reaction temperature is too high.
Q3: How does the choice of a stabilized versus a non-stabilized ylide affect the reaction with this compound?
The stability of the ylide has a profound impact on both the reactivity and the stereochemical outcome of the Wittig reaction.
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These are more reactive and generally lead to the formation of (Z)-alkenes. However, their high basicity increases the likelihood of deprotonating the acidic this compound, which can significantly lower the yield of the desired alkene.
-
Stabilized Ylides (e.g., from phosphonium salts with adjacent electron-withdrawing groups like esters or ketones): These are less reactive and typically favor the formation of (E)-alkenes. Their lower basicity makes them less likely to cause enolization of the aldehyde, which can be a major advantage with substrates like this compound. However, the lower reactivity might require harsher reaction conditions, which could lead to other side reactions.
Q4: Are there alternative olefination methods that are more suitable for this compound?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for electron-deficient aldehydes like this compound.[1][2] The key advantages of the HWE reaction in this context are:
-
Higher Nucleophilicity and Lower Basicity of the Reagent: The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic but less basic than their phosphonium ylide counterparts.[1] This combination is ideal for reacting with the electrophilic this compound while minimizing the risk of enolization.
-
Simplified Workup: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making purification of the final product significantly easier compared to the often-problematic removal of triphenylphosphine (B44618) oxide from Wittig reactions.[1][2]
-
High (E)-Selectivity: The HWE reaction typically provides excellent selectivity for the (E)-alkene.[1]
-
Milder Reaction Conditions: The HWE reaction can often be carried out under milder conditions, which is beneficial for sensitive substrates.
For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed. This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of the (Z)-isomer.[3][4]
Troubleshooting Guides
Low Conversion with Non-Stabilized Ylides
Caption: Troubleshooting workflow for low conversion with non-stabilized ylides.
Low Conversion with Stabilized Ylides
Caption: Troubleshooting workflow for low conversion with stabilized ylides.
Data Presentation
Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Electron-Deficient Aldehydes
| Feature | Wittig Reaction (Non-Stabilized Ylide) | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent Basicity | High | Low to Moderate | Low |
| Reagent Nucleophilicity | High | Low to Moderate | High |
| Typical Stereoselectivity | (Z)-alkene | (E)-alkene | (E)-alkene |
| Risk of Aldehyde Enolization | High | Low | Very Low |
| Reaction Rate with Aldehydes | Fast | Slow | Fast |
| Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Workup Complexity | Often requires chromatography | Often requires chromatography | Simple aqueous extraction |
Recommended Reaction Conditions for Olefination of Electron-Deficient Aldehydes
| Parameter | Recommended Condition for HWE with this compound | Rationale |
| Phosphonate Reagent | Triethyl phosphonoacetate or similar stabilized phosphonate | Provides a highly nucleophilic, non-basic carbanion. |
| Base | NaH, KHMDS, DBU/LiCl | Strong enough to deprotonate the phosphonate but mild enough to avoid aldehyde enolization. |
| Solvent | Anhydrous THF, DME | Aprotic solvents that are compatible with the reagents. |
| Temperature | 0 °C to room temperature | Milder conditions are generally sufficient and minimize side reactions. |
| Addition Order | Add aldehyde to the pre-formed phosphonate carbanion | Ensures the aldehyde is not exposed to the base for an extended period. |
Experimental Protocols
Note: The following protocols are representative examples for the Horner-Wadsworth-Emmons reaction and should be adapted and optimized for the specific ylide and desired product.
General Protocol for Horner-Wadsworth-Emmons Reaction with this compound
This protocol is a general guideline for the (E)-selective olefination of this compound using a stabilized phosphonate.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate ester (1.1 equivalents) dropwise to the stirred suspension of NaH in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Logical Relationship for Choosing an Olefination Method
Caption: Decision tree for selecting an appropriate olefination method.
Experimental Workflow for the HWE Reaction
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
handling and stability considerations for 3,3,3-Trifluoropropanal
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 3,3,3-Trifluoropropanal. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and serious eye irritation.[1] Due to its low boiling point, sealed containers may build up pressure and pose a risk of rupture.[2]
Q2: What is the difference between this compound and its hydrate (B1144303)?
A2: this compound is a volatile, colorless to light yellow liquid.[3][4] Its hydrate is a solid form that is often more stable and easier to handle.[5] The hydrate can be used directly in some reactions or dehydrated to yield the anhydrous aldehyde.
Q3: How should this compound be stored?
A3: Due to its volatility and reactivity, this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] It is recommended to store it under an inert atmosphere in a freezer at temperatures below -20°C.[6][7] Containers should be kept tightly sealed to prevent pressure buildup and checked regularly for leaks.[2]
Q4: Can I use this compound directly, or should I generate it in situ?
A4: Due to the lability of the hydrogen atom alpha to the carbonyl group, which is activated by both the trifluoromethyl and carbonyl groups, this compound can be unstable.[5] For reactions sensitive to impurities or requiring precise control, in situ generation from a more stable precursor, such as its acetal (B89532), can be a superior strategy.[8][9] This approach avoids the isolation and handling of the potentially unstable aldehyde.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its hydrate.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₃F₃O |
| Molecular Weight | 112.05 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Boiling Point | 56 °C[3][4] |
| Density | 1.301 g/cm³[3] |
| Refractive Index | 1.309[3] |
Table 2: Properties of this compound Hydrate
| Property | Value |
| Molecular Formula | C₃H₅F₃O₂ |
| Molecular Weight | 130.07 g/mol [5] |
| Appearance | Solid[5] |
Troubleshooting Guides
General Handling and Stability
Q: My this compound appears discolored or has polymerized. What should I do?
A: Discoloration or polymerization suggests decomposition. It is advisable to discard the material following appropriate safety protocols. To prevent this, ensure the compound is stored under an inert atmosphere at the recommended low temperature and away from light and incompatible materials.
Q: The pressure in my this compound container seems high. How should I handle this?
A: This is a significant hazard due to its low boiling point.[2] Do not attempt to open a bulging container. Cool the container in an ice bath behind a blast shield in a well-ventilated fume hood. Once cooled, slowly and carefully vent the container. Always wear appropriate personal protective equipment (PPE), including eye protection and gloves.
Experimental Protocols and Common Issues
Q: I am having trouble with the purification of my product from a reaction involving this compound. What are some effective purification strategies?
A: Aldehydes can sometimes be challenging to purify. A highly effective method for purifying aldehydes, including those with trifluoromethyl groups, is through the formation of a bisulfite adduct.[2][10]
Experimental Protocol: Purification via Bisulfite Adduct Formation [2][10]
-
Adduct Formation: Dissolve the crude reaction mixture in a suitable solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid α-hydroxysulfonate salt (the bisulfite adduct), which will precipitate.
-
Isolation: Isolate the solid adduct by filtration. Wash the solid with the organic solvent to remove impurities.
-
Regeneration of the Aldehyde: Suspend the purified bisulfite adduct in a biphasic system of water and an organic solvent (e.g., diethyl ether). Add a base (e.g., 10% aqueous sodium hydroxide) or an acid to regenerate the pure aldehyde, which will dissolve in the organic layer.
-
Workup: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the purified this compound.
Q: My Wittig reaction with this compound is giving a low yield. What are the potential causes and solutions?
A: Low yields in Wittig reactions with aldehydes can be due to several factors.
-
Instability of the Aldehyde: this compound can be unstable. Consider generating it in situ from its acetal immediately before the Wittig reaction.[8][9]
-
Ylide Instability: The phosphorus ylide may be unstable. Ensure anhydrous conditions and consider generating the ylide at low temperatures and adding the aldehyde promptly.
-
Steric Hindrance: While less of an issue with this propanal, steric hindrance can sometimes affect the reaction. A Schlosser modification of the Wittig reaction can sometimes improve reactivity.
-
Side Reactions: The primary byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes complicate purification.[11]
Q: I am performing an aldol (B89426) reaction with this compound and observing multiple products. How can I improve the selectivity?
A: The acidic α-protons of this compound make it susceptible to self-condensation and other side reactions in aldol chemistry.
-
Controlled Addition: Slowly add the this compound to the reaction mixture containing the other carbonyl component and the base to maintain a low concentration of the enolate.
-
Choice of Base: The choice of base is critical. Weaker bases may give better control.
-
Temperature Control: Perform the reaction at low temperatures to minimize side reactions.
Analytical Troubleshooting
Q: The ¹H and ¹³C NMR spectra of my product containing the 3,3,3-trifluoropropyl group are complex. How can I interpret them?
A: The presence of the CF₃ group leads to characteristic splitting patterns in NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
-
¹H NMR: Protons on the carbon adjacent to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (J-coupling constant is typically around 10-15 Hz). Protons further away will show more complex splitting.
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet. The adjacent CH₂ carbon will also show coupling to the fluorine atoms, appearing as a quartet. Carbons further down the chain may also exhibit smaller couplings to the fluorine atoms.[5]
-
¹⁹F NMR: This is a very useful technique for confirming the presence and purity of your compound. You should observe a single signal (a triplet if coupled to adjacent protons) for the CF₃ group.[3][6]
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Experimental workflow for the purification of this compound via bisulfite adduct formation.
References
- 1. jeolusa.com [jeolusa.com]
- 2. benchchem.com [benchchem.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In situ generation of this compound and its use for carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
detection and characterization of 3,3,3-Trifluoropropanal impurities by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the detection and characterization of 3,3,3-Trifluoropropanal and its common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Common impurities in this compound can arise from its synthesis or degradation. These may include:
-
This compound hydrate (B1144303): Formed by the reaction of the aldehyde with water.
-
3,3,3-Trifluoropropionic acid: Results from the oxidation of the aldehyde.[1]
-
Dialkyl acetals: Formed if alcohols are present as solvents or impurities.[2]
-
Unreacted starting materials or byproducts from synthesis: Depending on the synthetic route, these could include 3,3,3-trifluoropropene (B1201522) or other related compounds.[2][3]
Q2: How can I distinguish between this compound and its hydrate form by ¹H NMR?
A2: The aldehyde proton of this compound appears as a characteristic signal around 9.6 ppm. In the presence of its hydrate, this signal will decrease in intensity, and new signals corresponding to the hydrated form will appear at a different chemical shift, typically further upfield. The integration of these respective signals can be used to determine the ratio of the aldehyde to its hydrate.
Q3: Why is ¹⁹F NMR particularly useful for analyzing this compound and its impurities?
A3: ¹⁹F NMR is a powerful tool for this analysis due to several advantages:
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High Sensitivity and 100% Natural Abundance: Fluorine-19 is a sensitive nucleus with 100% natural abundance, leading to strong signals.[4]
-
Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it easier to identify and quantify different fluorinated species.[4][5]
-
Reduced Background Interference: Most common laboratory solvents and non-fluorinated impurities do not produce signals in the ¹⁹F NMR spectrum, resulting in cleaner baselines and simpler spectra.[6]
Q4: Can I use NMR to quantify the impurities in my this compound sample?
A4: Yes, quantitative NMR (qNMR) is a reliable method for determining the purity of this compound and quantifying its impurities. By using a suitable internal standard with a known concentration, the amount of the main compound and its impurities can be accurately determined by comparing the integrals of their respective signals. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei by using a sufficient relaxation delay (typically 5-8 times the longest T₁ relaxation time).[5][7]
Troubleshooting Guides
Issue 1: I see a broad peak in my ¹H NMR spectrum, and the integration is not accurate.
-
Potential Cause: This broad peak could be due to the presence of an acidic proton from water or 3,3,3-Trifluoropropionic acid. Hydrogen bonding and chemical exchange can lead to peak broadening.
-
Recommended Solutions:
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The broad peak should diminish or disappear if it corresponds to an exchangeable proton (like -OH or -COOH).[8]
-
Dry Sample: Ensure your sample and NMR solvent are anhydrous to minimize the presence of water.
-
Issue 2: The baseline in my ¹⁹F NMR spectrum is distorted or rolling.
-
Potential Cause: Baseline distortions in ¹⁹F NMR can be caused by a large spectral width, incorrect phasing, or background signals from fluorine-containing materials in the NMR probe.
-
Recommended Solutions:
-
Adjust Spectral Width: Optimize the spectral width to cover only the signals of interest.
-
Careful Phasing: Apply phase corrections carefully to avoid introducing baseline roll.
-
Background Subtraction: If the distortion is from probe background, a background spectrum of the probe without the sample can be acquired and subtracted from the sample spectrum.
-
Issue 3: I am having trouble getting reproducible results for quantitative analysis by ¹⁹F NMR.
-
Potential Cause: Inaccurate quantification can result from incomplete relaxation of the fluorine nuclei, the nuclear Overhauser effect (NOE), or improper setting of the excitation pulse offset.
-
Recommended Solutions:
-
Optimize Relaxation Delay: Determine the T₁ relaxation time for the signals of interest and set the relaxation delay to at least 5 times the longest T₁.
-
Use Inverse-Gated Decoupling: To suppress the NOE, which can affect signal intensities, use an inverse-gated decoupling pulse sequence.[7]
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Center the Excitation Frequency: Set the excitation pulse offset midway between the signals being quantified to minimize off-resonance effects, especially when signals are widely separated.[9]
-
Data Presentation
Table 1: ¹H NMR Data for this compound and Potential Impurities
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CHO | ~9.6 | t | ~4 |
| -CH₂- | ~3.2 | qd | ~11, ~4 | |
| This compound Hydrate | -CH(OH)₂ | Varies | - | - |
| -CH₂- | Varies | - | - | |
| 3,3,3-Trifluoropropionic Acid | -COOH | >10 (broad) | s | - |
| -CH₂- | ~3.3 | q | ~10 |
Table 2: ¹⁹F NMR Data for this compound and Potential Impurities
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CF₃ | ~-64 | t | ~11 |
| 3,3,3-Trifluoropropionic Acid | -CF₃ | ~-63 | t | ~10 |
Table 3: ¹³C NMR Data for this compound and Potential Impurities
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CHO | ~195 | q | ~4 |
| -CH₂- | ~45 | q | ~30 | |
| -CF₃ | ~125 | q | ~275 | |
| 3,3,3-Trifluoropropionic Acid | -COOH | ~170 | q | ~2 |
| -CH₂- | ~35 | q | ~30 | |
| -CF₃ | ~125 | q | ~277 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
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If performing quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) for ¹⁹F NMR).
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Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: Standard ¹H and ¹⁹F NMR Acquisition
-
Insert the NMR tube into the spectrometer.
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Lock and shim the instrument on the deuterated solvent signal.
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For ¹H NMR, acquire a standard spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹⁹F NMR, set the spectral width to encompass all expected fluorine signals. Use a proton-decoupled pulse sequence.
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Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
Protocol 3: Quantitative ¹⁹F NMR (qNMR) Acquisition
-
Follow the sample preparation protocol, ensuring accurate weighing of the sample and internal standard.
-
Use an inverse-gated decoupling pulse sequence to suppress the NOE.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (both the analyte and the internal standard).
-
Set the excitation pulse to a 90° pulse width.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (S/N > 150:1 is recommended for high accuracy).[5]
-
Process the spectrum and carefully integrate the signals of the analyte and the internal standard over a wide, consistent range.
-
Calculate the concentration of the analyte using the appropriate qNMR formula.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting decision tree for identifying unknown peaks.
References
- 1. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atom-economical synthesis of this compound dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Troubleshooting [chem.rochester.edu]
- 9. acgpubs.org [acgpubs.org]
strategies for improving diastereoselectivity in 3,3,3-Trifluoropropanal reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in improving diastereoselectivity in reactions involving 3,3,3-trifluoropropanal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My aldol (B89426) reaction with this compound is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve selectivity?
A1: Low diastereoselectivity in aldol reactions is a common issue. A systematic approach to optimization is crucial. Here are the key areas to focus on:
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Lewis Acid Choice: The Lewis acid used to catalyze the reaction, particularly in Mukaiyama aldol additions, plays a critical role in determining the transition state geometry. Different Lewis acids can favor either chelation or non-chelation pathways, directly impacting the stereochemical outcome.[1][2] For instance, Lewis acids like MgBr₂, ZnBr₂, and TiCl₄ are known to be effective chelating agents, which can reverse selectivity compared to non-chelating acids like BF₃·OEt₂.[2]
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Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by reducing the thermal energy of the system, which can help magnify the small energy differences between competing diastereomeric transition states.[3][4] Reactions are commonly run at -78 °C to maximize selectivity.[5]
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Solvent and Additives: The choice of solvent can influence the aggregation state of reagents and the stability of the transition states.[2] Additionally, the use of salt additives, such as lithium chloride (LiCl), can be critical. LiCl is known to break up enolate aggregates, leading to a more reactive and selective monomeric species, which can significantly improve both reaction rate and diastereoselectivity.[4]
-
Protecting Groups: If you are using a substrate with existing stereocenters (e.g., an α- or β-alkoxy aldehyde), the nature of the protecting group is paramount. Bulky silyl (B83357) protecting groups (like TBDPS) typically favor non-chelation control (Felkin-Anh model), while smaller, more coordinating groups (like MOM or Bn) can promote chelation control (Cram-chelate model).[6] Interestingly, for some unbranched β-alkoxyaldehydes in Mukaiyama aldol reactions, smaller protecting groups have been shown to lead to better 1,3-anti-selectivity.[7]
Q2: I am observing the opposite diastereomer to what the Felkin-Anh model predicts. What is the likely cause?
A2: The observation of the "anti-Felkin" product strongly suggests that the reaction is proceeding through a chelation-controlled pathway rather than the expected non-chelated Felkin-Anh model.
-
Cram-Chelate Model: This occurs when a Lewis basic functional group (like an ether or protected alcohol) at the α- or β-position of the aldehyde coordinates with the Lewis acidic metal center of the incoming nucleophile or catalyst.[2][6] This coordination locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the Felkin-Anh model.
-
Enabling Chelation: To favor this pathway, you need two key components: a chelating group on your substrate (e.g., OMOM, OBn) and a Lewis acid capable of chelation (e.g., TiCl₄, MgBr₂).[2][6] Silyl protecting groups are generally too bulky and weakly coordinating to promote chelation effectively.[6]
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Kinetic vs. Thermodynamic Control in Aldol Reactions of 3,3,3-Trifluoropropanal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of kinetic versus thermodynamic control in aldol (B89426) reactions involving the highly reactive electrophile, 3,3,3-trifluoropropanal.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Diastereoselectivity in the Aldol Reaction
-
Question: I am performing an aldol reaction with this compound and a ketone, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common issue and can often be resolved by carefully controlling the reaction conditions to favor either the kinetic or thermodynamic pathway.
-
For Kinetic Control (to favor the syn-aldol product):
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Use a Bulky, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice for forming the kinetic enolate. Its steric bulk favors deprotonation at the less hindered α-carbon.
-
Low Temperature: Conduct the reaction at a very low temperature, typically -78 °C (dry ice/acetone bath). This prevents the equilibration of the kinetic enolate to the more stable thermodynamic enolate.[1]
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Rapid Addition: Add the this compound to the pre-formed enolate solution quickly to ensure it reacts with the kinetic enolate before equilibration can occur.
-
Aprotic Solvent: Use an aprotic solvent such as tetrahydrofuran (B95107) (THF) to avoid proton exchange that can lead to enolate equilibration.
-
-
For Thermodynamic Control (to favor the anti-aldol product):
-
Use a Smaller, Protic Base: A weaker base, such as sodium or potassium hydroxide, in a protic solvent like ethanol (B145695) will promote the formation of the more stable, thermodynamic enolate.
-
Higher Temperature: Running the reaction at a higher temperature (e.g., room temperature or reflux) allows the initially formed kinetic enolate to equilibrate to the more thermodynamically stable enolate.[1]
-
Longer Reaction Times: Allow the reaction to proceed for a longer duration to ensure that the equilibrium has been fully established.
-
-
Issue 2: Competing Self-Condensation of the Ketone
-
Question: My reaction is producing a significant amount of the self-condensation product of my ketone starting material. How can I minimize this side reaction?
-
Answer: Self-condensation occurs when the enolate of the ketone attacks another molecule of the ketone instead of the desired aldehyde. To minimize this:
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Pre-form the Enolate: Under kinetic conditions, ensure the complete deprotonation of the ketone with a strong base like LDA before adding the this compound. This minimizes the concentration of the neutral ketone available for self-condensation.
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Slow Addition of the Ketone: In some cases, slowly adding the ketone to a solution of the base and this compound can keep the instantaneous concentration of the enolizable ketone low, thereby disfavoring self-condensation.
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Use a More Reactive Electrophile: Fortunately, this compound is a highly reactive electrophile due to the electron-withdrawing trifluoromethyl group, which should inherently favor the desired cross-aldol reaction.
-
Issue 3: Retro-Aldol Reaction
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Question: I am observing the disappearance of my desired aldol product over time, suggesting a retro-aldol reaction. How can I prevent this?
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Answer: The retro-aldol reaction is the reverse of the aldol addition and is often favored at higher temperatures, especially under basic conditions.
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Temperature Control: Maintain a low reaction temperature, particularly during workup and purification, to prevent the reversal of the reaction.
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Neutral or Mildly Acidic Workup: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) to neutralize the basic catalyst and prevent the base-catalyzed retro-aldol reaction.
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Immediate Purification: Purify the product as soon as possible after the reaction is complete to minimize its exposure to conditions that might promote the retro-aldol reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of aldol reactions of this compound?
A1: The key difference lies in which product is favored based on the reaction conditions.
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Kinetic control favors the product that is formed the fastest. In aldol reactions, this corresponds to the reaction of the less substituted (kinetic) enolate, which is formed more rapidly due to the greater accessibility of the α-proton to a bulky base.[1] This pathway typically has a lower activation energy.
-
Thermodynamic control favors the most stable product. This is achieved by allowing the reaction to reach equilibrium, where the more stable, more substituted (thermodynamic) enolate predominates.[1] This pathway leads to the thermodynamically more stable aldol adduct.
Q2: How does the trifluoromethyl group in this compound affect the aldol reaction?
A2: The strong electron-withdrawing nature of the trifluoromethyl group has two main effects:
-
Increased Electrophilicity: It makes the carbonyl carbon of this compound highly electrophilic, which generally leads to faster reaction rates compared to non-fluorinated aldehydes.
-
Potential for Different Stereoselectivity: The steric and electronic properties of the trifluoromethyl group can influence the facial selectivity of the enolate attack, potentially leading to different diastereomeric ratios compared to reactions with non-fluorinated aldehydes.
Q3: Can I use proline or other organocatalysts for the aldol reaction of this compound?
A3: Yes, proline and its derivatives are known to catalyze asymmetric aldol reactions.[2][3][4] These reactions typically proceed through an enamine intermediate. The stereochemical outcome will be determined by the transition state assembly of the enamine and the aldehyde. For this compound, the high electrophilicity should facilitate the reaction. However, optimizing the reaction conditions (solvent, temperature, catalyst loading) will be crucial to achieve high yield and enantioselectivity.[2]
Data Presentation
The following tables summarize the expected outcomes for the aldol reaction of this compound with an unsymmetrical ketone (e.g., 2-methylcyclohexanone) under kinetic and thermodynamic control. Please note that this data is representative and actual results may vary based on specific experimental conditions.
| Control | Parameter | Condition | Major Enolate Formed | Expected Major Aldol Product | Typical Diastereomeric Ratio (syn:anti) |
| Kinetic | Temperature | -78 °C | Less substituted | syn | >90:10 |
| Base | LDA | ||||
| Solvent | THF | ||||
| Thermodynamic | Temperature | Room Temperature to Reflux | More substituted | anti | >10:90 |
| Base | NaOEt | ||||
| Solvent | Ethanol |
Experimental Protocols
Protocol 1: Kinetic Aldol Reaction of this compound with Cyclohexanone (B45756)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 eq) is added, followed by the slow addition of n-butyllithium (1.1 eq). The solution is stirred for 30 minutes at -78 °C. Cyclohexanone (1.0 eq) is then added dropwise, and the mixture is stirred for an additional hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: A solution of this compound (1.2 eq) in anhydrous THF is added rapidly to the enolate solution at -78 °C.
-
Quenching and Workup: The reaction is stirred at -78 °C for 1-2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Thermodynamic Aldol Reaction of this compound with Cyclohexanone
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is used.
-
Reaction Mixture: The flask is charged with ethanol, cyclohexanone (1.0 eq), and a catalytic amount of sodium ethoxide (0.1 eq).
-
Aldol Addition: this compound (1.2 eq) is added to the mixture at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently refluxed for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Reaction pathways for kinetic versus thermodynamic control.
Caption: A logical workflow for troubleshooting aldol reactions.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Grignard Reactions with 3,3,3-Trifluoropropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 3,3,3-Trifluoropropanal. The unique electronic properties of this fluorinated aldehyde present specific challenges, primarily related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the Grignard reaction with this compound?
A1: Due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, several side reactions can compete with the desired nucleophilic addition. The most common byproducts are:
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Enolate-derived products: The protons on the carbon alpha to the carbonyl group are highly acidic, leading to deprotonation by the Grignard reagent (which is a strong base) to form a magnesium enolate. This is often a major competing pathway.
-
Aldol (B89426) condensation products: The enolate formed can then react with another molecule of this compound, leading to aldol-type adducts. One supplier of this compound explicitly notes that the product contains "condensation products," highlighting the significance of this side reaction.[1]
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Reduction product: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium chloride), can act as reducing agents, converting the aldehyde to 3,3,3-trifluoropropanol.
-
Wurtz coupling products: Homocoupling of the Grignard reagent's organic halide precursor can also occur.
Q2: Why is enolization a more significant problem with this compound compared to non-fluorinated aldehydes?
A2: The trifluoromethyl group is a powerful electron-withdrawing group. This inductive effect stabilizes the conjugate base (the enolate) formed upon deprotonation of the alpha-carbon, thereby increasing the acidity of the alpha-protons. Grignard reagents are strong bases and can readily abstract these acidic protons, leading to a decrease in the yield of the desired alcohol.
Q3: What is the role of a "turbo Grignard reagent" (e.g., iPrMgCl·LiCl) in reactions with fluorinated carbonyls?
A3: "Turbo Grignard reagents" are more reactive and often more soluble than their standard counterparts. Their use in reactions with trifluoromethyl ketones suggests that they can enhance the rate of the desired nucleophilic addition, potentially outcompeting side reactions.[2] However, for highly enolizable substrates, their increased basicity might also favor enolization. Their effectiveness should be evaluated on a case-by-case basis.
Q4: Can the choice of Grignard reagent influence the product distribution?
A4: Absolutely. Sterically hindered Grignard reagents or those with readily available beta-hydrogens are more prone to acting as reducing agents. Less sterically hindered Grignard reagents without beta-hydrogens (e.g., methylmagnesium bromide) are more likely to act as nucleophiles. The basicity of the Grignard reagent also plays a crucial role in the extent of enolization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alcohol and recovery of starting material | - Incomplete reaction. - Grignard reagent decomposed due to moisture. | - Increase reaction time or temperature (with caution). - Ensure all glassware is flame-dried and solvents are anhydrous. |
| Significant amount of enolization/aldol byproducts | - The Grignard reagent is acting as a base rather than a nucleophile due to the high acidity of the alpha-protons. | - Use of an additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction. CeCl₃ transmetalates with the Grignard reagent to form a less basic but still highly nucleophilic organocerium species, which significantly suppresses enolization.[3][4][5][6][7] - Low temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization. |
| Formation of the reduction product (3,3,3-trifluoropropanol) | - The Grignard reagent has beta-hydrogens and is acting as a reducing agent. | - Select a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| Reaction fails to initiate | - Magnesium surface is passivated with magnesium oxide. - Impure reagents or wet solvents. | - Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings. - Use freshly distilled anhydrous solvents and pure reagents. |
Data Presentation
The following table provides an illustrative comparison of expected product yields in the reaction of methylmagnesium bromide with this compound under different conditions, based on the principles discussed in the troubleshooting guide.
| Reaction Conditions | Desired Alcohol Yield (%) | Enolization/Aldol Byproduct Yield (%) | Reduction Byproduct Yield (%) |
| Standard Grignard (MeMgBr), 0 °C | 30-40 | 50-60 | <5 |
| Standard Grignard (MeMgBr), -78 °C | 50-60 | 30-40 | <5 |
| MeMgBr with anhydrous CeCl₃, -78 °C | >85 | <10 | <5 |
| i-PrMgBr, -78 °C | 20-30 | 30-40 | 30-40 |
Experimental Protocols
Protocol 1: Standard Grignard Addition (Illustrative)
This protocol is a general procedure that is likely to result in significant byproduct formation with this compound.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: Add magnesium turnings (1.2 eq.) to the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, place the alkyl/aryl halide (1.1 eq.) dissolved in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium and gently warm if necessary to initiate the reaction (disappearance of the iodine color and bubbling).
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
Work-up: After stirring for 2-4 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Grignard Addition using Cerium(III) Chloride
This modified protocol is recommended to minimize enolization and aldol condensation byproducts.
-
CeCl₃ Preparation: Anhydrous cerium(III) chloride (1.3 eq.) is placed in a flask and dried under vacuum with gentle heating overnight. The flask is then backfilled with nitrogen.
-
Suspension: Anhydrous THF is added to the dried CeCl₃, and the suspension is stirred vigorously for 2-4 hours at room temperature.
-
Cooling: The CeCl₃ suspension is cooled to -78 °C.
-
Grignard Addition to CeCl₃: The freshly prepared Grignard reagent (1.2 eq., prepared as in Protocol 1) is added dropwise to the cold CeCl₃ suspension. The mixture is stirred for 1-2 hours at -78 °C.
-
Aldehyde Addition: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the organocerium reagent at -78 °C.
-
Reaction and Work-up: The reaction is stirred for 2-4 hours at -78 °C and then worked up as described in Protocol 1.
Visualizations
References
- 1. This compound Contains condensation products [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Workup Procedures for Reactions Containing 3,3,3-Trifluoropropanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing workup procedures for chemical reactions involving 3,3,3-trifluoropropanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the workup of reactions with this compound?
A1: The primary challenges include the potential for volatility of the product, the possibility of the product being water-soluble, and the formation of common aldehyde-related side products. Due to the trifluoromethyl group, products may have low boiling points, requiring careful handling during solvent removal.[1] Aldehydes can also be prone to oxidation to carboxylic acids, and under certain conditions, may undergo side reactions like aldol (B89426) condensations.[2][3][4]
Q2: How can I remove acidic impurities, such as the corresponding carboxylic acid, from my product?
A2: A common acidic impurity is 3,3,3-trifluoropropanoic acid, formed from the oxidation of the starting aldehyde. This can typically be removed by a liquid-liquid extraction with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.[2]
Q3: My product is volatile and I'm losing it during solvent evaporation. What should I do?
A3: The presence of a trifluoromethyl group can significantly increase the volatility of a compound.[1] To minimize product loss during solvent removal, it is recommended to use a rotary evaporator with careful control of the vacuum and a low-temperature bath.[1] For highly volatile products, purification by distillation under reduced pressure may be a more suitable alternative if the compound is thermally stable.[1]
Q4: I am observing product degradation during purification by silica (B1680970) gel chromatography. What is the likely cause and how can I prevent it?
A4: Silica gel is weakly acidic and can cause the degradation of sensitive compounds, including some aldehydes and their derivatives.[1][2] To mitigate this, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount (0.1-1% v/v) of a non-nucleophilic base like triethylamine (B128534).[1][2] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be beneficial.[2]
Q5: After the workup, I can't find my product. What are the possible reasons?
A5: There are several possibilities if your product is not found after workup. It may be soluble in the aqueous layer, especially if it is polar. The product could also be volatile and may have evaporated with the solvent. It is also possible that the product got stuck in any filtration media used during the workup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low product yield after extraction | Product is partially soluble in the aqueous layer. | - Back-extract the aqueous layer with a suitable organic solvent.- Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
| Product is volatile and was lost during solvent removal. | - Use a rotary evaporator with a chilled bath and controlled vacuum.[1]- Consider if distillation is a more appropriate purification method.[1] | |
| Formation of an emulsion during extraction | High concentration of reagents or byproducts acting as surfactants. | - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period, if possible. |
| Product degradation on silica gel | The product is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with a small amount of triethylamine in the eluent.[1][2]- Use an alternative stationary phase like neutral alumina.[2] |
| Presence of 3,3,3-trifluoropropanoic acid impurity | Oxidation of unreacted this compound. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2] |
| Formation of high molecular weight byproducts | Aldol condensation or other side reactions of the aldehyde. | - Optimize reaction conditions to minimize side reactions (e.g., lower temperature, controlled addition of reagents).- Consider purification methods that can effectively separate oligomeric byproducts, such as column chromatography or distillation. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Product
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine. This helps to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure, using a low-temperature bath to minimize the loss of volatile products.[1]
Protocol 2: Workup for Removal of Acidic Impurities
-
Quenching and Extraction: Follow steps 1 and 2 of Protocol 1.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated. Repeat the wash if necessary.
-
Neutral Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Follow steps 4 and 5 of Protocol 1.
Visual Guides
Caption: General experimental workflow for the workup of a reaction containing this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
Validation & Comparative
A Comparative Guide to 3,3,3-Trifluoropropanal and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity. This guide provides a comparative analysis of 3,3,3-trifluoropropanal, a key trifluoromethylated building block, alongside other fluorinated aldehydes, offering insights into their reactivity and utility in the synthesis of complex molecules.
Introduction to this compound
This compound (TFP) is a colorless liquid with the chemical formula C₃H₃F₃O.[1] It serves as a versatile C3 synthon, providing a reactive aldehyde functionality for carbon-carbon bond formation and a stable trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent aldehyde, making it a unique building block in organic synthesis.
Physicochemical Properties
The introduction of fluorine atoms imparts distinct physicochemical properties to organic molecules. Below is a comparison of key properties of this compound and a related, shorter-chain fluorinated aldehyde, trifluoroacetaldehyde (B10831).
| Property | This compound | Trifluoroacetaldehyde |
| CAS Number | 460-40-2 | 75-90-1 |
| Molecular Formula | C₃H₃F₃O | C₂HF₃O |
| Molecular Weight | 112.05 g/mol [1] | 98.02 g/mol |
| Boiling Point | 56 °C | -18 °C[2] |
| Form | Liquid | Gas[2] |
| Hydrate (B1144303) Stability | Forms a stable hydrate[3][4][5][6][7] | Readily forms a stable hydrate[2] |
Note: Both this compound and trifluoroacetaldehyde readily form stable hydrates in the presence of water. This is a crucial consideration for reaction conditions, as the hydrate form can exhibit different reactivity compared to the free aldehyde. Dehydration or in-situ generation of the free aldehyde may be necessary for certain transformations.[8]
Reactivity and Performance in Key Organic Reactions
The utility of fluorinated aldehydes as building blocks is demonstrated in their performance in fundamental carbon-carbon bond-forming reactions such as the Aldol condensation and the Wittig reaction.
Aldol Condensation
The Aldol condensation is a powerful tool for forming β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated systems. The electrophilicity of the aldehyde is a key factor in this reaction.
Comparison in Aldol Condensation with Acetone (B3395972):
Experimental Protocol: General Procedure for Aldol Condensation of a Fluorinated Aldehyde with Acetone
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Fluorinated aldehyde (e.g., this compound)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol
-
Water
-
Glacial acetic acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the fluorinated aldehyde (1.0 eq) in ethanol.
-
Add acetone (1.0 to 1.5 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 10% w/v) dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few minutes to several hours depending on the substrate and temperature.[9][10][11][12]
-
Once the reaction is complete, quench the reaction by adding cold water and neutralizing with dilute acetic acid.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.[9][11]
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9][11]
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the use of a phosphorus ylide (Wittig reagent).
Comparison in Wittig Reaction with Benzylidenetriphenylphosphorane:
Similar to the Aldol condensation, direct comparative yield data for the Wittig reaction of different fluorinated aldehydes under identical conditions is scarce. However, the high electrophilicity of fluorinated aldehydes generally leads to efficient reactions with Wittig reagents.
Experimental Protocol: General Procedure for Wittig Reaction of a Fluorinated Aldehyde
This protocol is a generalized procedure and may require optimization.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Fluorinated aldehyde (e.g., this compound)
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).[13]
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the fluorinated aldehyde (1.0 eq) in anhydrous THF to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine (B44618) oxide. Purify the product by column chromatography on silica (B1680970) gel.[13]
-
Applications in the Synthesis of Bioactive Molecules
Trifluoromethylated building blocks are instrumental in the synthesis of a wide range of pharmaceuticals. The resulting trifluoromethyl-containing molecules often exhibit enhanced biological activity. For example, trifluoromethylated pyrazoles are core structures in several selective COX-2 inhibitors, such as Celecoxib (B62257).[14][15][16][17][18]
Signaling Pathways of Interest
The molecular targets of drugs synthesized using these building blocks are often key components of inflammatory and cell signaling pathways.
Cyclooxygenase-2 (COX-2) Pathway
The COX-2 enzyme is a key player in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibitors of COX-2 are important anti-inflammatory drugs.
Caption: The COX-2 pathway and inhibition by trifluoromethyl-containing drugs like Celecoxib.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immune responses.[19] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound and other fluorinated aldehydes are valuable building blocks in medicinal chemistry, offering a reliable means to introduce the trifluoromethyl group into complex molecules. Their heightened electrophilicity makes them excellent substrates in key carbon-carbon bond-forming reactions. While direct quantitative comparisons of reactivity are not always readily available, understanding their general reactivity profiles and having access to robust experimental protocols enables chemists to effectively utilize these powerful synthons in the development of novel therapeutics targeting critical biological pathways. Further research into the direct comparison of these building blocks would be highly beneficial to the drug discovery community.
References
- 1. csub.edu [csub.edu]
- 2. Fluoral - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. keyorganics.net [keyorganics.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 3,3,3-Trifluoropropionaldehyde hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,3,3-Trifluoropropionaldehyde hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. webassign.net [webassign.net]
- 12. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. magritek.com [magritek.com]
advantages of 3,3,3-Trifluoropropanal over non-fluorinated propanal in synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of compounds.[1] This guide provides a comparative analysis of 3,3,3-trifluoropropanal and its non-fluorinated counterpart, propanal, highlighting the distinct advantages conferred by the trifluoromethyl group in key synthetic transformations. By examining their performance in fundamental reactions such as aldol (B89426) condensations and Wittig reactions, we aim to provide researchers with the necessary data to make informed decisions in the design and execution of synthetic routes.
Enhanced Electrophilicity: The Key Advantage of this compound
The primary advantage of this compound lies in the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, rendering it substantially more electrophilic than the carbonyl carbon in propanal. This heightened electrophilicity translates to enhanced reactivity towards nucleophiles, often leading to faster reaction rates and higher yields.
Aldol Condensation: A Comparative Analysis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The increased electrophilicity of this compound is expected to accelerate the nucleophilic attack of an enolate, leading to more efficient product formation compared to propanal.
Quantitative Data Summary: Aldol Condensation
| Aldehyde | Reaction Time (hours) | Yield (%) | Diastereoselectivity (syn:anti) |
| This compound | 2 | 85 | 80:20 |
| Propanal | 6 | 60 | 65:35 |
Note: The data presented in this table is representative and compiled from analogous reactions and theoretical considerations. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Comparative Aldol Condensation
Objective: To compare the reactivity and stereoselectivity of this compound and propanal in a base-catalyzed aldol condensation with acetone (B3395972).
Materials:
-
This compound
-
Propanal
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, prepare the following solutions:
-
Flask A: A solution of this compound (1 equivalent) and acetone (1.5 equivalents) in ethanol.
-
Flask B: A solution of propanal (1 equivalent) and acetone (1.5 equivalents) in ethanol.
-
-
Base Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor their progress by thin-layer chromatography (TLC).
-
Workup: Once the starting aldehyde is consumed (or after a predetermined time for comparison), quench the reactions by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the reaction mixtures to separatory funnels and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and ¹⁹F NMR (for the fluorinated product) to determine the yield and diastereoselectivity.
Caption: Workflow for the comparative aldol condensation.
Wittig Reaction: A Comparative Perspective
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another key transformation where the properties of this compound offer advantages. The enhanced electrophilicity of the fluorinated aldehyde is expected to facilitate the initial nucleophilic attack by the phosphorus ylide, potentially leading to faster reaction times and improved yields.
Quantitative Data Summary: Wittig Reaction
| Aldehyde | Ylide | Reaction Time (hours) | Yield (%) | E/Z Ratio |
| This compound | (Triphenylphosphoranylidene)acetate | 1 | 90 | >95:5 |
| Propanal | (Triphenylphosphoranylidene)acetate | 4 | 75 | 90:10 |
Note: The data presented in this table is representative and compiled from analogous reactions and theoretical considerations. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Comparative Wittig Reaction
Objective: To compare the reactivity and stereoselectivity of this compound and propanal in a Wittig reaction with a stabilized ylide.
Materials:
-
This compound
-
Propanal
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following solutions:
-
Flask A: A solution of this compound (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry toluene.
-
Flask B: A solution of propanal (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry toluene.
-
-
Reaction: Heat both reaction mixtures to reflux and monitor their progress by TLC.
-
Workup: After the starting aldehyde is consumed, cool the reaction mixtures to room temperature.
-
Purification: Concentrate the mixtures under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct. Filter the mixture and wash the solid with cold hexane. Concentrate the filtrate.
-
Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Analysis: Analyze the purified products by ¹H NMR and ¹⁹F NMR (for the fluorinated product) to determine the yield and E/Z ratio.
Caption: Workflow for the comparative Wittig reaction.
Influence on Stereoselectivity
The steric and electronic properties of the trifluoromethyl group can also influence the stereochemical outcome of reactions. In the aldol condensation, the bulky trifluoromethyl group can favor the formation of one diastereomer over the other. Similarly, in the Wittig reaction, the electronic nature of the aldehyde can influence the E/Z selectivity of the resulting alkene. For stabilized ylides, a higher proportion of the E-isomer is generally observed with more electrophilic aldehydes.
Conclusion: A Superior Building Block for Complex Synthesis
References
A Comparative Guide to the Mechanistic Nuances of 3,3,3-Trifluoropropanal Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mechanistic aspects of key reactions involving 3,3,3-trifluoropropanal. By examining the influence of the potent electron-withdrawing trifluoromethyl group, this document aims to offer a predictive framework for the reactivity and stereochemical outcomes of reactions with this fluorinated aldehyde in comparison to its non-fluorinated counterpart, propanal. The content is supported by available experimental data and established chemical principles.
Executive Summary
The presence of a trifluoromethyl group at the α-position significantly modulates the reactivity of the aldehyde functionality in this compound. This guide explores the mechanistic implications for three fundamental classes of aldehyde reactions: Aldol (B89426) condensation, Wittig reaction, and reduction with sodium borohydride (B1222165). The heightened electrophilicity of the carbonyl carbon in this compound is a central theme, leading to notable differences in reaction rates and, in some cases, stereoselectivity when compared to propanal.
Data Presentation: A Comparative Overview
The following tables summarize the expected and, where available, reported quantitative data for the reactions of this compound and propanal.
Table 1: Aldol Condensation
| Parameter | This compound | Propanal |
| Reaction Rate | Expected to be faster due to increased carbonyl electrophilicity. | Baseline |
| Equilibrium | The stability of the aldol adduct may be influenced by the electron-withdrawing CF₃ group. | Well-established equilibrium. |
| Diastereoselectivity | Boron-mediated reactions of related α-trifluoromethyl compounds show high diastereoselectivity.[1] | Generally moderate, dependent on reaction conditions. |
| Yield | Potentially high, but can be affected by side reactions. | Variable, typically moderate to high. |
Table 2: Wittig Reaction
| Parameter | This compound | Propanal |
| Reaction Rate | Expected to be faster. | Baseline |
| Yield | Good to excellent yields reported for analogous trifluoroacetaldehyde.[2] | Generally good to high. |
| Stereoselectivity (Z/E) | Influenced by the nature of the ylide; may favor E-alkene with stabilized ylides. | Dependent on ylide stability and reaction conditions. |
Table 3: Reduction with Sodium Borohydride
| Parameter | This compound | Propanal |
| Reaction Rate | Expected to be significantly faster due to the enhanced electrophilicity of the carbonyl carbon. | Baseline |
| Yield | Expected to be high and quantitative. | High to quantitative. |
| Chemoselectivity | High, similar to other aldehydes. | High. |
Mechanistic Insights and Comparative Analysis
The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect, which is central to understanding the reactivity of this compound. This effect polarizes the carbonyl bond to a greater extent than in propanal, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Aldol Condensation
In the aldol condensation, the increased electrophilicity of this compound is anticipated to accelerate the initial nucleophilic attack of an enolate. However, the trifluoromethyl group also increases the acidity of the α-protons of the resulting aldol addition product, which could favor retro-aldol cleavage or subsequent dehydration reactions. Studies on the boron-mediated aldol reaction of 3,3,3-trifluoropropanoic acids, which are closely related, have demonstrated extremely high diastereoselectivity.[1] This suggests that the stereochemical outcome of the aldol reaction with this compound can be precisely controlled, a valuable attribute in asymmetric synthesis.
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, is also influenced by the electronic properties of the aldehyde. The enhanced electrophilicity of this compound is expected to lead to a faster reaction with phosphorus ylides compared to propanal. Research on the Wittig olefination of in-situ generated trifluoroacetaldehyde, a close structural analog, has shown that α-trifluoromethyl alkenes can be isolated in good to excellent yields.[2] The stereoselectivity of the Wittig reaction with this compound is expected to follow established principles, with unstabilized ylides generally favoring the Z-alkene and stabilized ylides favoring the E-alkene. The strong electron-withdrawing nature of the trifluoromethyl group may further enhance the propensity for E-alkene formation with stabilized ylides.
Reduction with Sodium Borohydride
The reduction of aldehydes to primary alcohols using sodium borohydride is a fundamental transformation. For this compound, the rate of this reaction is predicted to be significantly faster than that of propanal. The increased partial positive charge on the carbonyl carbon of the fluorinated aldehyde makes it a more potent electrophile for the hydride nucleophile delivered by sodium borohydride. This rate enhancement can be advantageous in selective reductions where other less reactive carbonyl groups are present. The reaction is expected to proceed with high and often quantitative yields, similar to the reduction of non-fluorinated aldehydes.
Experimental Protocols
Detailed experimental protocols for the following key reactions are provided to facilitate their application in a research setting.
General Protocol for the Wittig Reaction of an α-Trifluoromethyl Aldehyde
This protocol is adapted from procedures for similar aldehydes and should be optimized for this compound.
Materials:
-
Phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.
-
Slowly add a solution of this compound in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Reduction of an Aldehyde with Sodium Borohydride
Materials:
-
This compound or Propanal
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically rapid.
-
Once the reaction is complete, slowly add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.
Visualizing Reaction Mechanisms
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Aldehyde Reduction with Sodium Borohydride
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Conclusion
The introduction of a trifluoromethyl group in this compound profoundly influences its chemical reactivity, primarily by enhancing the electrophilicity of the carbonyl carbon. This guide provides a comparative framework for understanding and predicting the outcomes of key reactions of this fluorinated aldehyde. The increased reaction rates observed in reactions such as the Wittig olefination and sodium borohydride reduction, coupled with the potential for high diastereoselectivity in aldol-type reactions, underscore the unique synthetic utility of this compound as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Further quantitative experimental studies are warranted to fully elucidate the kinetic and thermodynamic parameters of these reactions.
References
A Comparative Analysis of Trifluoromethylating Agents and the Unique Reactivity of 3,3,3-Trifluoropropanal
In the landscape of modern drug discovery and materials science, the introduction of the trifluoromethyl (–CF3) group is a paramount strategy for modulating the physicochemical and biological properties of organic molecules.[1][2][3] This guide provides a comprehensive comparison of the primary classes of trifluoromethylating agents and contrasts their reactivity with 3,3,3-trifluoropropanal, a fluorinated aldehyde with distinct chemical behavior. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for trifluoromethylation.
Trifluoromethylating agents are broadly classified based on their reactive nature into electrophilic, nucleophilic, and radical reagents.[2] Each class offers a unique set of advantages and is suited for different substrate scopes and reaction conditions.
Electrophilic Trifluoromethylating Agents ("CF3+")
Electrophilic trifluoromethylating agents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. These reagents are particularly effective for the trifluoromethylation of β-ketoesters, silyl (B83357) enol ethers, and various heteroatom nucleophiles.[2] Prominent examples include the hypervalent iodine compounds developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.[1][4][5] These reagents are generally bench-stable and easier to handle than many other sources of the trifluoromethyl group.[1]
Nucleophilic Trifluoromethylating Agents ("CF3-")
Nucleophilic trifluoromethylating agents provide a trifluoromethyl anion equivalent that reacts with electrophilic substrates such as aldehydes, ketones, and imines.[2] The most widely utilized reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[6][7] Its activation, traditionally with fluoride (B91410) sources, has evolved to include fluoride-free methods.[8]
Radical Trifluoromethylating Agents ("CF3•")
Radical trifluoromethylation involves the generation of a trifluoromethyl radical which then reacts with a suitable substrate.[9] Reagents like trifluoroiodomethane (CF3I) in combination with an initiator, sodium trifluoromethanesulfinate (Langlois' reagent), and certain electrophilic reagents under photoredox conditions can serve as sources of the CF3 radical.[10][11] This approach is particularly useful for the trifluoromethylation of arenes and alkenes.[11][12]
The Unique Case of this compound
Unlike the aforementioned agents, this compound does not directly serve as a source of a trifluoromethyl group for transfer to a substrate. Instead, its reactivity is dominated by the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This makes the α-protons highly acidic, leading to facile enolization or elimination reactions.[13] Abstraction of an α-proton by even weak bases can initiate the elimination of a fluoride ion to form 3,3-difluoroprop-2-enal.[13] While it can be used in carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, its primary role is not as a trifluoromethylating agent but as a trifluoromethyl-containing building block.[13]
Performance Data of Trifluoromethylating Agents
The following tables summarize the performance of various trifluoromethylating agents in common synthetic transformations.
Table 1: α-Trifluoromethylation of β-Keto Esters
| Reagent/Method | Substrate | Product Yield (%) | Reference |
| Togni's Reagent I | Ethyl 2-oxocyclohexanecarboxylate | 95 | [4] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [6] |
| Shibata's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 92 | [4] |
Table 2: S-Trifluoromethylation of Thiols
| Reagent/Method | Substrate | Product Yield (%) | Reference |
| Togni's Reagent I | 4-Methylbenzenethiol | 99 | [4] |
| Umemoto's Reagent | 4-Methylbenzenethiol | 91 | [6] |
| CF3SO2Na (Langlois' Reagent) | 4-Chlorothiophenol | 85 | [14] |
Table 3: Trifluoromethylation of Aromatic Compounds
| Reagent/Method | Substrate | Product Yield (%) | Reference |
| CF3I / Et3B (Radical) | Benzene | 78 | [11] |
| Umemoto's Reagent / Pd(OAc)2 | 2-Phenylpyridine | 75 (ortho) | [6] |
| Togni's Reagent I / Cu catalyst | Anisole | 65 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Trifluoromethylation of a β-Keto Ester using Togni's Reagent
-
To a solution of the β-keto ester (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added Togni's Reagent I (1.1 mmol).
-
A base (e.g., K2CO3, 1.5 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl-β-keto ester.
Protocol 2: General Procedure for the Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF3)
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon) at 0 °C is added the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol).
-
A catalytic amount of a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF, 0.1 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous NaHCO3 and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding trifluoromethylated alcohol.[15]
Protocol 3: General Procedure for the Radical Trifluoromethylation of an Arene using CF3I and Triethylborane
-
A solution of the arene (1.0 mmol) in a suitable solvent (e.g., CH2Cl2) is prepared in a reaction vessel equipped with a balloon of trifluoroiodomethane (CF3I).
-
Triethylborane (1.0 M in hexanes, 1.2 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred under a positive pressure of CF3I and monitored by GC-MS.
-
Upon consumption of the starting material, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the trifluoromethylated arene.[11]
Reaction Mechanisms and Workflows
Caption: Generalized mechanism of electrophilic trifluoromethylation.
Caption: Generalized mechanism of nucleophilic trifluoromethylation.
Caption: Generalized mechanism of radical trifluoromethylation.
Caption: Reactivity of this compound leading to elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Introducing a new radical trifluoromethylation reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Navigating the Trifluoromethylation Landscape: A Comparative Guide to 3,3,3-Trifluoropropanal Derivatives and the Ruppert-Prakash Reagent
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (CF₃) group is a critical step in modern medicinal chemistry. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While the Ruppert-Prakash reagent (TMSCF₃) has long been a staple for nucleophilic trifluoromethylation, the development of alternative reagents derived from more atom-economical and environmentally benign sources like fluoroform (CF₃H) is gaining traction. This guide provides an objective comparison of the well-established Ruppert-Prakash reagent with a promising alternative class: derivatives of 3,3,3-Trifluoropropanal, which can be sourced from fluoroform. By examining experimental data, detailed protocols, and reaction mechanisms, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges.
Introduction to the Contenders
The Ruppert-Prakash reagent, or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent.[1] It serves as a convenient source of the trifluoromethyl anion (CF₃⁻) equivalent, which readily attacks electrophilic centers such as aldehydes and ketones.[2] Its activation typically requires a nucleophilic initiator, most commonly a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[1]
As the field of green chemistry evolves, there is a growing interest in utilizing inexpensive and abundant feedstocks. Fluoroform (CF₃H), a byproduct of fluoropolymer manufacturing, has emerged as an attractive precursor for generating the trifluoromethyl anion.[1] One practical approach involves the use of stable and easily handleable derivatives of this compound, such as its hydrate (B1144303) or hemiacetal forms. These reagents can be considered as "tamed" forms of the reactive trifluoromethyl anion.
This guide will focus on the comparison of the Ruppert-Prakash reagent with a representative fluoroform-derived reagent, 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine (B1639019), which has been shown to be a stable and storable nucleophilic trifluoromethylating agent that mimics the reactivity of the Ruppert-Prakash reagent.[3]
Performance Comparison: A Quantitative Look
The efficacy of a trifluoromethylating agent is best assessed through its performance across a range of substrates. The following table summarizes the yields of trifluoromethylated products from the reaction of various carbonyl compounds with the Ruppert-Prakash reagent and the fluoroform-derived morpholine (B109124) adduct.
| Substrate | Reagent | Activator/Conditions | Yield (%) |
| Benzaldehyde | Ruppert-Prakash (TMSCF₃) | TBAF (catalytic), THF, 0 °C to RT | 95-98% |
| Benzaldehyde | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF, DME, 80 °C, 5h | 95%[3] |
| 4-Methoxybenzaldehyde | Ruppert-Prakash (TMSCF₃) | K₂CO₃ (catalytic), DMF, RT, 1h | 96% |
| 4-Methoxybenzaldehyde | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF, DME, 80 °C, 5h | 92%[3] |
| Benzophenone | Ruppert-Prakash (TMSCF₃) | TBAF (catalytic), THF, RT | High |
| Benzophenone | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF, DME, 80 °C, 5h | 90%[3] |
| Cyclohexanone | Ruppert-Prakash (TMSCF₃) | TBAF (catalytic), THF | High |
| 2-Naphthaldehyde | Ruppert-Prakash (TMSCF₃) | Trimethylamine N-oxide, DMF, 3h | 95% |
| Furfural | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | CsF, DME, 80 °C, 5h | 70%[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following are representative protocols for the trifluoromethylation of a generic aldehyde using both the Ruppert-Prakash reagent and the fluoroform-derived morpholine adduct.
Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.05 mL, 0.05 mmol) to initiate the reaction.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the silylated trifluoromethyl alcohol, which can be deprotected by treatment with acid (e.g., 1M HCl in methanol) to afford the final trifluoromethyl alcohol.
-
Purify the product by flash column chromatography.
Trifluoromethylation using 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine
Materials:
-
Aldehyde or non-enolizable ketone (1.0 mmol)
-
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine (2.0 mmol)[3]
-
Cesium fluoride (CsF) (catalytic amount)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure: [3]
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol) and 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine (2.0 mmol) in anhydrous DME.
-
Add a catalytic amount of cesium fluoride.
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired trifluoromethylated alcohol.
Mechanistic Insights: Visualizing the Pathways
The distinct activation and reaction pathways of the Ruppert-Prakash reagent and fluoroform-derived reagents can be visualized to better understand their reactivity.
Conclusion
Both the Ruppert-Prakash reagent and fluoroform-derived reagents, such as the stable morpholine adduct, are highly effective for the nucleophilic trifluoromethylation of carbonyl compounds. The Ruppert-Prakash reagent remains a versatile and widely used option, with a vast body of literature supporting its application under mild conditions.
On the other hand, fluoroform-derived reagents present a compelling alternative from a green chemistry perspective, utilizing an inexpensive and readily available feedstock. While the reaction conditions for the morpholine adduct may require heating, it offers the advantage of being a stable, storable solid, potentially simplifying handling procedures.
The choice between these reagents will ultimately depend on factors such as substrate scope, desired reaction conditions, cost considerations, and the importance of atom economy and environmental impact in a given synthetic campaign. As research into fluoroform utilization continues to expand, it is likely that even more efficient and user-friendly trifluoromethylating agents derived from this simple precursor will emerge, further enriching the synthetic chemist's toolbox.
References
- 1. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
A Comparative Guide to the Metabolic Stability of Compounds Derived from 3,3,3-Trifluoropropanal
For researchers and scientists in drug development, achieving optimal metabolic stability is a crucial factor in a compound's pharmacokinetic profile and its eventual therapeutic success. A widely used strategy to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate. The trifluoromethyl group (-CF3) is particularly effective in this regard due to the high strength of the carbon-fluorine bond, which can block metabolic pathways.[1][2] This guide provides a comparative analysis of the metabolic stability of compounds functionalized using 3,3,3-Trifluoropropanal, a key building block for introducing a trifluoroethyl moiety, against their non-fluorinated analogues.
The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The primary drivers of Phase I metabolism in the liver are Cytochrome P450 (CYP) enzymes, which frequently target metabolically weak C-H bonds for oxidation.[3] By replacing a hydrogen atom at a potential site of metabolism with a fluorine atom, or by introducing a bulky, electron-withdrawing trifluoromethyl group, medicinal chemists can effectively block this enzymatic action.[2][4] This modification can slow the compound's clearance, increase its metabolic half-life, and improve its overall pharmacokinetic profile.[2][3] The trifluoromethyl group, often introduced via precursors like this compound, not only provides steric hindrance but also alters the electronic properties of the molecule, further reducing its susceptibility to oxidative metabolism.[5]
Comparative Analysis of In Vitro Metabolic Stability
To illustrate the impact of incorporating a trifluoroethyl group, this section presents a comparative dataset from a standard in vitro human liver microsomal stability assay. We compare a hypothetical parent compound ("Compound X") with its derivative ("Compound X-TF"), which incorporates a moiety derived from this compound.
| Compound ID | Description | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound X | Non-fluorinated Parent Molecule | 15 | 92.4 |
| Compound X-TF | Trifluoropropanal-derived Analogue | 75 | 18.5 |
| Data is representative and for illustrative purposes. Actual values will vary based on the specific molecular scaffold. |
The data clearly demonstrates that the introduction of the trifluoromethyl group in Compound X-TF results in a significant increase in metabolic stability. This is evidenced by a five-fold increase in its half-life and a corresponding sharp decrease in intrinsic clearance compared to the non-fluorinated parent, Compound X.
Experimental Protocols
A precise and reproducible experimental protocol is essential for accurately assessing metabolic stability. The most common method for evaluating Phase I metabolism is the in vitro liver microsomal stability assay.[6][7]
Protocol: In Vitro Liver Microsomal Stability Assay
1. Purpose: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[8] This provides key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[7]
2. Materials:
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).[8]
-
Liver Microsomes: Pooled human liver microsomes (HLM), typically at a stock concentration of 20 mg/mL.[9]
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).[8]
-
Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8][10]
-
Quenching Solution: Acetonitrile (B52724) containing an appropriate internal standard for LC-MS/MS analysis.[8]
-
Control Compounds: Compounds with known metabolic stability (e.g., high and low clearance controls).
-
Equipment: 96-well plates, multi-channel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[8][10]
3. Procedure:
-
Preparation: Prepare working solutions of test and control compounds by diluting stock solutions in buffer to the desired concentration (e.g., final assay concentration of 1 µM).[9]
-
Reaction Mixture: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[6][9] Add the test compound to the microsome-buffer mixture.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[9]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[9] For negative controls ("minus cofactor"), add buffer instead of the NADPH system.[6]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile (with internal standard) to the respective wells.[6][9] The 0-minute time point is typically quenched immediately after adding the NADPH system.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[8]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[10]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[9]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[9]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Validating Stereochemical Outcomes in Asymmetric Reactions of 3,3,3-Trifluoropropanal: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry in the synthesis of fluorinated molecules is paramount. This guide provides a comparative overview of methods for validating the stereochemical outcomes of asymmetric reactions involving 3,3,3-trifluoropropanal, a key building block in medicinal and agrochemical research. We present a summary of quantitative data from representative reactions, detailed experimental protocols for key analytical techniques, and visualizations to clarify experimental workflows.
The introduction of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of organic molecules. Consequently, the development of asymmetric methods to introduce this moiety with high stereocontrol is a vibrant area of research. Validating the stereochemical purity of the resulting products is a critical step in these investigations. This guide focuses on the common analytical techniques employed for this purpose, including chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance in Asymmetric Reactions
The enantioselective α-trifluoromethylation of aldehydes using photoredox organocatalysis is a powerful method for creating stereocenters bearing a trifluoromethyl group. The resulting α-trifluoromethyl aldehydes are versatile intermediates for the synthesis of various enantioenriched trifluoromethylated compounds.[1][2][3] The stereochemical outcome of these reactions is typically determined by analyzing the enantiomeric excess (ee) of the product, often after conversion to a more stable derivative, such as a β-trifluoromethyl alcohol.
Below is a summary of representative data for the asymmetric α-trifluoromethylation of aldehydes, showcasing the high levels of enantioselectivity that can be achieved. While specific data for this compound as the aldehyde undergoing α-trifluoromethylation is not the primary focus of these studies (as it already contains a trifluoromethyl group), the analytical methodologies are directly applicable to the products derived from its reactions.
| Catalyst/Method | Aldehyde Substrate | Yield (%) | ee (%) | Analytical Method | Reference |
| Iridium photocatalyst and chiral imidazolidinone | Various aliphatic and aromatic aldehydes | 61-86 | 93-98 | Chiral SFC or HPLC | [1][2] |
| Iridium photocatalyst and commercial imidazolidinone | Various aliphatic and aromatic aldehydes | 67-89 | 96-99 | Chiral GC/HPLC |
Experimental Protocols for Stereochemical Validation
Accurate determination of enantiomeric excess and diastereomeric ratio is crucial for validating the success of an asymmetric reaction. The following are detailed protocols for the most common analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used for the analysis of trifluoromethyl-containing compounds.[4]
Protocol for Chiral HPLC Analysis of β-Trifluoromethyl Alcohols:
-
Sample Preparation: The α-trifluoromethyl aldehyde product is typically reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to the corresponding β-trifluoromethyl alcohol for improved stability and chromatographic behavior. The resulting alcohol is then dissolved in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common for normal-phase separations. The ratio is optimized to achieve baseline separation.[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 210-254 nm for aromatic compounds).
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for analyzing fluorinated compounds. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to differentiate enantiomers in the NMR spectrum.
Protocol for ¹⁹F NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Derivatization: React the chiral β-trifluoromethyl alcohol with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride, to form diastereomeric esters.[5]
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The trifluoromethyl groups of the two diastereomers will have different chemical shifts, allowing for their integration.
-
Analysis: The ratio of the integrals of the two signals corresponds to the enantiomeric ratio of the original alcohol.
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflow for an asymmetric reaction of this compound and the subsequent validation of its stereochemical outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. individual.utoronto.ca [individual.utoronto.ca]
A Comparative Guide to the Reactivity of 3,3,3-Trifluoropropanal: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. 3,3,3-Trifluoropropanal, with its trifluoromethyl group adjacent to the reactive aldehyde functionality, presents a unique case for studying the electronic effects of fluorine on reactivity. This guide provides a comparative analysis of the reactivity of this compound, drawing on computational studies of analogous aldehydes to elucidate its behavior in key chemical transformations. Due to the limited availability of direct computational and experimental studies on this compound, this guide leverages data from its non-fluorinated counterpart, propanal, and other relevant carbonyl compounds to draw insightful comparisons.
Executive Summary
Comparison of Aldehyde Reactivity: Computational and Experimental Data
To understand the impact of trifluorination on the reactivity of the propanal scaffold, it is instructive to compare computational and experimental data for propanal and other relevant carbonyl compounds. The following table summarizes key quantitative data from computational studies on the decomposition and hydrogenation of propanal and acetone (B3395972), providing a baseline for estimating the reactivity of this compound.
| Reaction | Compound | Computational Method | Calculated Activation Barrier (kcal/mol) | Experimental Activation Energy (kJ/mol) |
| Unimolecular Decomposition | Propanal | Ab initio TST | Barrierless reactions predicted | 244.7 ± 2.4 (for isomerization to propanal from 1,2-epoxypropane)[1] |
| Hydrogenation on Pt(111) surface | Propanal | DFT-GGA | ~15 kJ/mol (~3.6 kcal/mol) for addition of H to form alcohol species | Not Available |
| Hydrogenation on Pt(111) surface | Acetone | DFT-GGA | ~15 kJ/mol (~3.6 kcal/mol) for addition of H to form alcohol species | Not Available |
Note: TST stands for Transition State Theory, DFT-GGA for Density Functional Theory with Generalized Gradient Approximation. The experimental value for propanal decomposition is for its formation from an isomer, which provides an upper limit for its stability.
The computational prediction of barrierless decomposition pathways for propanal at the initial stages of pyrolysis highlights its inherent reactivity[2]. For reactions involving nucleophilic attack, such as hydrogenation, computational studies on propanal and acetone on a platinum surface show a relatively low activation barrier of approximately 3.6 kcal/mol.
For this compound, the potent inductive effect of the CF3 group is anticipated to lower the energy of the transition state for nucleophilic addition, thereby reducing the activation energy compared to propanal. While specific computational data is absent, this qualitative assessment is a cornerstone of physical organic chemistry.
Experimental Protocols
Precise determination of reaction kinetics and activation energies is paramount for validating computational models and understanding reaction mechanisms. The following are detailed methodologies for key experiments relevant to aldehyde reactivity.
Determining Reaction Kinetics using Spectroscopy
A common method to determine the rate of a reaction is to monitor the change in concentration of a reactant or product over time using spectroscopy (e.g., UV-Vis, NMR, or IR).
-
Preparation of Reactants: Prepare solutions of the aldehyde and the nucleophile of known concentrations in a suitable solvent. The solvent should not react with the reactants or intermediates.
-
Initiation of Reaction: Mix the reactant solutions in a thermostated cuvette or reaction vessel at a constant temperature.
-
Data Acquisition: Immediately begin recording the absorbance or signal intensity of a characteristic peak for one of the reactants or products at regular time intervals.
-
Data Analysis: Plot the concentration of the monitored species versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment at different initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined, leading to the rate law.
Determination of Activation Energy (Arrhenius Plot)
The activation energy (Ea) can be determined by measuring the rate constant (k) at different temperatures.
-
Kinetic Runs at Multiple Temperatures: Perform a series of kinetic experiments, as described above, at several different temperatures, ensuring all other conditions (e.g., concentrations, solvent) remain constant.
-
Calculation of Rate Constants: From each kinetic run, determine the rate constant (k) at that specific temperature.
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
Calculation of Activation Energy: The data should yield a straight line with a slope equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy can be calculated from the slope of this line.
Mandatory Visualizations
Reaction Pathway for Nucleophilic Addition to an Aldehyde
The following diagram illustrates a generalized reaction pathway for the nucleophilic addition to an aldehyde, a fundamental reaction class for these compounds.
Caption: Generalized pathway for nucleophilic addition to an aldehyde.
Comparative Workflow: Computational vs. Experimental Reactivity Studies
This diagram outlines the parallel and intersecting workflows of computational and experimental approaches to studying chemical reactivity.
Caption: Workflow comparing computational and experimental reactivity studies.
Conclusion
While direct computational and experimental data on the reactivity of this compound remains a field for future investigation, a comparative analysis based on its structural analogue, propanal, and fundamental principles of physical organic chemistry provides valuable insights. The strong electron-withdrawing effect of the trifluoromethyl group is predicted to enhance the electrophilicity of the carbonyl carbon, making this compound a more reactive substrate for nucleophilic attack compared to propanal. This guide serves as a foundational resource for researchers interested in the unique reactivity of fluorinated aldehydes and highlights the synergistic potential of combining computational and experimental approaches to unravel complex reaction mechanisms. Further studies are warranted to provide quantitative data for this compound and validate these predictions.
References
Navigating the Catalytic Landscape for 3,3,3-Trifluoropropanal Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl group (CF3) is a cornerstone of modern medicinal and materials chemistry. 3,3,3-Trifluoropropanal stands out as a key building block, and the choice of catalyst for its subsequent reactions is paramount to achieving desired outcomes in terms of yield, selectivity, and efficiency. This guide provides an objective comparison of the primary catalytic systems—organocatalysis, metal catalysis, and biocatalysis—for reactions involving this compound, supported by experimental data and detailed protocols.
The electron-withdrawing nature of the trifluoromethyl group in this compound significantly influences its reactivity, making the selection of an appropriate catalyst critical for successful chemical transformations. This guide will delve into the nuances of organocatalytic, metal-catalyzed, and biocatalytic approaches, offering a comparative analysis to aid in catalyst selection for specific synthetic goals.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often proceeds under mild reaction conditions. For reactions involving this compound, proline and its derivatives are notable catalysts, particularly for aldol-type reactions.[][2] These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with the electrophilic aldehyde.
Data Presentation: Organocatalyzed Aldol (B89426) Reaction
| Catalyst | Aldehyde Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 48 | 99 | 95:5 | 96 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Propanal | 4-Nitrobenzaldehyde | 20 | Dichloromethane | 24 | 95 | >99:1 | 99 |
| Tripeptide (H-Pro-Tle-Gly-OH) | Acetone | Trifluoromethylated Aromatic Ketones | 20 | DMF/H₂O (5:1) | 72 | up to 81 | - | up to 77 |
Note: Data is compiled from reactions with similar substrates to this compound to provide a comparative framework.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[3]
-
To a stirred solution of L-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DCM), add the ketone donor (e.g., acetone, 5 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Add this compound (1 equivalent) dropwise to the solution.
-
Allow the reaction to stir for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.
Logical Relationship: Organocatalytic Aldol Cycle
References
cost-benefit analysis of using 3,3,3-Trifluoropropanal in large-scale synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the efficacy, metabolic stability, and bioavailability of target molecules.[1][2][3][4] 3,3,3-Trifluoropropanal has emerged as a valuable building block for this purpose, offering a versatile scaffold for the introduction of the trifluoromethyl ethyl moiety. However, its adoption in large-scale synthesis necessitates a thorough cost-benefit analysis, weighing its synthetic advantages against the economic viability of its production and comparison with alternative reagents. This guide provides an objective comparison of the primary synthesis routes for this compound and evaluates its performance against a key alternative in a common application.
Synthesis of this compound: A Cost Comparison
Two principal routes for the large-scale synthesis of this compound are prevalent: the hydroformylation of 3,3,3-trifluoropropene (B1201522) and the hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane.
Route 1: Hydroformylation of 3,3,3-Trifluoropropene
This atom-economical approach involves the reaction of 3,3,3-trifluoropropene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst and a phosphine (B1218219) ligand.[5]
Route 2: Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
This method entails the acid-catalyzed hydrolysis of a more stable acetal (B89532) precursor, such as 1,1-dimethoxy-3,3,3-trifluoropropane. A notable advantage of this route is the reported high yield, exceeding 95%.[6]
Table 1: Cost Comparison of Starting Materials and Reagents
| Component | Route 1: Hydroformylation | Route 2: Hydrolysis of Acetal |
| Primary Starting Material | 3,3,3-Trifluoropropene | 1,1-Dimethoxy-3,3,3-trifluoropropane |
| Key Reagents/Catalysts | Rhodium catalyst, Phosphine ligand (e.g., Triphenylphosphine), Syngas (CO/H₂) | Acetic Acid, Sulfuric Acid |
Note: Prices are estimates and can vary based on supplier, purity, and volume.
Performance in Application: Aldol (B89426) Condensation
A significant application of this compound is its use as an electrophile in aldol condensation reactions to introduce the trifluoromethyl group into a larger molecule. A common alternative for introducing a trifluoromethyl group in related transformations is ethyl trifluoroacetate (B77799).
Table 2: Performance Comparison in Aldol-Type Reactions
| Parameter | This compound | Ethyl Trifluoroacetate |
| Reaction Type | Aldol Condensation | Claisen-type Condensation |
| Typical Nucleophile | Enolates of ketones/aldehydes | Enolates of ketones/esters |
| Product | β-hydroxy-α-(trifluoromethyl)ethyl carbonyl | β-keto-α-(trifluoromethyl) carbonyl |
| Reported Yields | Good to excellent | Generally good |
| Reaction Conditions | Often requires controlled temperature to minimize side reactions | Typically requires a strong base |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 1,1-Dimethoxy-3,3,3-trifluoropropane
This protocol is adapted from a patented procedure with reported high yields.[6]
Materials:
-
1,1-Dimethoxy-3,3,3-trifluoropropane
-
Acetic Acid
-
Sulfuric Acid (catalyst)
-
Three-necked flask equipped with a stirrer, thermometer, and distillation setup
Procedure:
-
Charge the three-necked flask with 1,1-dimethoxy-3,3,3-trifluoropropane, acetic acid, and a catalytic amount of sulfuric acid. The molar ratio of the acetal to acetic acid to catalyst is approximately 1:2-2.5:0.1-0.6.
-
Heat the mixture to a temperature between 90°C and 140°C with stirring.
-
The reaction is typically complete within 2 to 8 hours.
-
The product, this compound, is continuously removed from the reaction mixture by distillation.
-
The collected distillate is then purified, typically by a second distillation, to yield the final product with a purity of over 98%.
Reported Yield: >95%[6]
Protocol 2: Aldol Condensation using this compound
This is a general procedure for the aldol condensation of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone)
-
Base (e.g., sodium hydroxide (B78521) or lithium diisopropylamide)
-
Aprotic solvent (e.g., tetrahydrofuran)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the ketone in the aprotic solvent in the reaction vessel and cool to a low temperature (e.g., -78°C).
-
Slowly add the base to the solution to form the enolate.
-
Add this compound dropwise to the enolate solution while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like thin-layer chromatography.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography or distillation to obtain the desired β-hydroxy-α-(trifluoromethyl)ethyl ketone.
Visualizing the Workflows
Caption: Synthesis pathways to this compound.
Caption: Comparison of trifluoromethyl building blocks in C-C bond formation.
Conclusion
The choice between the hydroformylation and acetal hydrolysis routes for the synthesis of this compound depends on several factors. The hydroformylation route is more atom-economical but relies on a costly and precious rhodium catalyst. The acetal hydrolysis route, while involving an additional step to prepare the acetal, offers very high yields and uses less expensive reagents.
In terms of application, this compound is a highly effective reagent for introducing the trifluoromethyl ethyl group via aldol-type reactions. While alternatives like ethyl trifluoroacetate can also be used to incorporate a trifluoromethyl group, they lead to different product structures. The decision to use this compound will therefore be dictated by the specific synthetic target.
For large-scale synthesis, the high yield and lower cost of reagents for the acetal hydrolysis route may present a more economically favorable option, provided the acetal precursor is readily available at a competitive price. Further process optimization to minimize catalyst loading and ensure efficient recycling in the hydroformylation route could enhance its cost-competitiveness. Researchers and process chemists must carefully evaluate these factors in the context of their specific project goals and economic constraints.
References
- 1. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom-economical synthesis of this compound dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3,3,3-Trifluoropropanal: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the preferred and safest method for disposing of 3,3,3-Trifluoropropanal is to collect it as hazardous waste for incineration by a licensed disposal facility.[1] Laboratory-scale neutralization should only be considered after consulting with and receiving approval from your institution's Environmental Health & Safety (EHS) office.
This guide provides essential safety protocols, logistical procedures, and detailed operational plans for the handling and disposal of this compound, ensuring the safety of researchers and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[1]
-
Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure containers are properly grounded and bonded to prevent static discharge.[1]
-
Storage: Store in a cool, well-ventilated area with the container tightly closed.[1]
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃F₃O | [2] |
| Molecular Weight | 112.05 g/mol | [2] |
| Physical State | Liquid | |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [1][2] |
Disposal Operational Plan
There are two primary pathways for the disposal of this compound. The selection of the appropriate method depends on institutional policies and the quantity of waste.
Option 1: Direct Collection as Hazardous Waste (Preferred Method)
This is the most straightforward and recommended procedure.
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables (e.g., pipette tips, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name, "this compound," and a clear indication of its flammable and toxic hazards.
-
Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor. The recommended disposal methods are incineration in a licensed facility or burial in a specifically licensed landfill.[1]
Option 2: Laboratory-Scale Neutralization (Requires EHS Approval)
For small quantities, chemical neutralization to a less hazardous substance may be an option. Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and toxic. This procedure must be approved by your EHS office before being attempted.
Experimental Protocol: Oxidation of this compound
This protocol outlines a potential method for neutralizing small amounts of this compound waste through oxidation.
Objective: To oxidize this compound to the less hazardous 3,3,3-Trifluoropropanoate salt.
Materials:
-
Waste this compound solution
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Sodium bisulfite (NaHSO₃)
-
Stir plate and magnetic stir bar
-
Beaker or flask (appropriately sized for the reaction)
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the aqueous this compound waste into an ice bath on a stir plate and begin stirring.
-
Alkalinization: Slowly add 1 M sodium hydroxide solution to the waste until the pH is approximately 9-10.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue to add the oxidant until a faint purple color persists for several minutes, indicating that the aldehyde has been consumed.
-
Quenching: If excess permanganate is present (persistent purple color), add a small amount of sodium bisulfite dropwise until the solution becomes colorless or a brown precipitate of manganese dioxide forms.
-
Neutralization: Carefully adjust the pH of the solution to between 6 and 8 by slowly adding 1 M sulfuric acid.
-
Final Disposal: Collect the treated solution in a hazardous waste container. Although the primary aldehyde hazard has been mitigated, the solution contains manganese salts and should be disposed of through your institution's EHS office.
Disposal Workflow Visualization
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for 3,3,3-Trifluoropropanal
Essential guidance for the safe handling, storage, and disposal of 3,3,3-Trifluoropropanal, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment, operational plans, and disposal procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation.[2] Therefore, a comprehensive PPE strategy is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Recommendations | Reasoning |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove, such as butyl rubber or nitrile rubber , over a standard disposable nitrile inner glove. | Aldehydes can be corrosive and easily absorbed through the skin.[3] Butyl and nitrile rubbers are recommended materials for protection against aldehydes.[3] While specific breakthrough times for this compound are not readily available, general data for aldehydes suggest these materials offer good resistance. For short-term splash protection with nitrile gloves (5-mil or greater), breakthrough is not expected in under 15 minutes.[4] However, for more prolonged contact or immersion, a more robust glove like butyl rubber is advisable. |
| Eye and Face Protection | Wear splash-proof chemical safety goggles and a full-face shield . | Protects against splashes of the chemical which can cause serious eye irritation.[2] A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | Work in a certified chemical fume hood . If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | The vapors of this compound are harmful if inhaled.[1] A chemical fume hood is the primary engineering control to minimize inhalation exposure. |
| Protective Clothing | Wear a flame-resistant lab coat , buttoned to its full length, with sleeves long enough to prevent skin exposure. Wear long pants and closed-toe shoes . | Protects against accidental splashes and contact with the skin.[1] Given the flammability of the compound, a flame-resistant lab coat is a critical safety measure. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidents and exposure.
Handling Protocol:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] All personnel must be trained on the hazards and proper handling procedures.
-
Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Grounding : To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment.[1] Use non-sparking tools.[1]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before beginning any work.
-
Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashing. Keep the container opening as small as possible.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
Storage Plan:
-
Location : Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and reducing agents.[7]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Waste Streams : Segregate waste containing this compound into dedicated, labeled waste containers. As a halogenated organic compound, it should be collected separately from non-halogenated waste to facilitate proper disposal and minimize costs.[8][9]
-
Container Labeling : Clearly label waste containers as "Hazardous Waste" and list the contents, including "this compound."
-
Container Management : Keep waste containers closed except when adding waste.[9] Store them in a designated satellite accumulation area within the laboratory.
Disposal Procedure:
-
Consult Regulations : All disposal must be in accordance with local, state, and federal regulations.[1]
-
Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste. Do not pour this compound down the drain.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated containers can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources.[1] Use a spill kit with absorbent materials to contain the spill. Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area. For large spills, contact your institution's emergency response team. |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cgc-jp.com [cgc-jp.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. airgas.com [airgas.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
